In-Depth Technical Guide: Physicochemical Properties of 3-(Benzyloxy)oxan-4-one
For Researchers, Scientists, and Drug Development Professionals Introduction 3-(Benzyloxy)oxan-4-one, also known as 3-(benzyloxy)tetrahydro-4H-pyran-4-one, is a heterocyclic ketone with the chemical formula C12H14O3.[1][...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Benzyloxy)oxan-4-one, also known as 3-(benzyloxy)tetrahydro-4H-pyran-4-one, is a heterocyclic ketone with the chemical formula C12H14O3.[1][2] Its structure, featuring a benzyloxy group attached to an oxanone ring, makes it a molecule of interest in synthetic organic chemistry and potentially in medicinal chemistry as a building block for more complex molecules. This guide provides a summary of its known physicochemical properties. While extensive experimental data for this specific compound is limited in publicly available literature, this document compiles the available information and presents a generalized overview of relevant experimental procedures.
Physicochemical Properties
Table 1: Physicochemical Data for 3-(Benzyloxy)oxan-4-one
Detailed experimental protocols for the specific synthesis and characterization of 3-(Benzyloxy)oxan-4-one are not available in the searched literature. However, general methods for the synthesis of related heterocyclic ketones and characterization techniques are well-established.
General Synthesis of Heterocyclic Ketones
The synthesis of oxanone derivatives often involves multi-step reactions that can include cyclization, oxidation, and protection/deprotection of functional groups. A general workflow for the synthesis of a substituted oxanone is depicted below. The synthesis of related compounds, such as 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, involves steps like the reaction of a starting material with benzyl (B1604629) bromide, followed by oxidation.[7][8] The purification of such compounds typically involves extraction and recrystallization.[7][8]
Characterization Techniques
Standard analytical techniques are used to confirm the structure and purity of synthesized heterocyclic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure.
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.
Chromatography: Techniques like Thin-Layer Chromatography (TLC) are used to monitor reaction progress, while Column Chromatography is employed for purification.
Visualizations
General Synthesis and Characterization Workflow
As no specific signaling pathways involving 3-(Benzyloxy)oxan-4-one have been identified in the literature, a generalized workflow for the synthesis and characterization of a heterocyclic ketone is presented below. This diagram illustrates the logical progression from starting materials to a purified and characterized final product.
Caption: General workflow for synthesis and characterization of a heterocyclic ketone.
Biological Activity
There is currently no information available in the public domain regarding the biological activity or potential signaling pathway involvement of 3-(Benzyloxy)oxan-4-one. Biological screening of this compound against various targets would be necessary to determine its pharmacological relevance. The general class of 4H-pyran derivatives has been investigated for various biological activities, including antioxidant, antibacterial, and anticancer properties.[9] However, these findings are not directly applicable to 3-(Benzyloxy)oxan-4-one without specific experimental validation.
For Researchers, Scientists, and Drug Development Professionals Abstract 3-(Benzyloxy)oxan-4-one, with the CAS number 1351450-56-0, is a heterocyclic organic compound. Structurally, it features a tetrahydropyran (B127337...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Benzyloxy)oxan-4-one, with the CAS number 1351450-56-0, is a heterocyclic organic compound. Structurally, it features a tetrahydropyran (B127337) ring substituted with a benzyloxy group at the 3-position and a ketone at the 4-position. Its molecular formula is C₁₂H₁₄O₃, and it has a molecular weight of approximately 206.24 g/mol . This compound is recognized primarily as a building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. While detailed public data on its specific biological activities are limited, its utility is inferred from its role as a precursor in the synthesis of more complex, biologically active molecules. This guide aims to consolidate the available technical information on 3-(Benzyloxy)oxan-4-one, focusing on its chemical properties, potential applications, and the general experimental context in which it is utilized.
Chemical Properties and Data
3-(Benzyloxy)oxan-4-one is also known by several synonyms, including 3-(Benzyloxy)dihydro-2H-pyran-4(3H)-one and 3-Benzyloxy-tetrahydro-pyran-4-one. The key quantitative and qualitative data for this compound are summarized in the table below.
Property
Value
Reference(s)
CAS Number
1351450-56-0
N/A
Molecular Formula
C₁₂H₁₄O₃
N/A
Molecular Weight
206.24 g/mol
N/A
Appearance
Not specified in available literature
N/A
Purity
Typically >95% (as supplied by vendors)
N/A
Solubility
Not specified in available literature
N/A
Storage Conditions
Store in a cool, dry place
N/A
Synthesis and Experimental Protocols
A patent for a structurally related compound, 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, outlines a synthetic route that may share common intermediates or reaction types. This synthesis begins with furfuryl alcohol and proceeds through rearrangement, addition, hydroxyl protection, and oxidation steps. While not a direct protocol for 3-(Benzyloxy)oxan-4-one, it provides a conceptual framework for the synthesis of benzyloxy-substituted pyranones.
Applications in Drug Discovery and Development
The primary application of 3-(Benzyloxy)oxan-4-one in drug discovery is as a Protein Degrader Building Block . This classification indicates its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Role in PROTAC Synthesis
PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A typical PROTAC consists of three components: a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting the two.
3-(Benzyloxy)oxan-4-one can be incorporated into the linker or the ligand portion of a PROTAC, depending on the synthetic design. The oxanone scaffold provides a versatile platform for further chemical modifications and the attachment of other molecular fragments.
The general workflow for utilizing a building block like 3-(Benzyloxy)oxan-4-one in PROTAC development is illustrated below.
PROTAC Development Workflow
Potential Signaling Pathway Involvement
As 3-(Benzyloxy)oxan-4-one is a building block, it does not have a direct effect on signaling pathways. The biological activity and pathway modulation would be determined by the final PROTAC molecule it is used to construct. The choice of the Protein of Interest (POI) ligand dictates which signaling pathway will be targeted.
For example, if this building block were used to synthesize a PROTAC targeting a specific kinase involved in a cancer signaling pathway, the resulting molecule could downregulate that pathway by degrading the kinase. The logical relationship is depicted in the following diagram.
Targeted Protein Degradation Logic
Conclusion
3-(Benzyloxy)oxan-4-one is a valuable chemical intermediate for the synthesis of complex molecules in drug discovery, particularly in the development of PROTACs. While specific experimental data and protocols for this compound are not extensively documented in publicly accessible literature, its classification as a protein degrader building block points to its utility in creating novel therapeutics for targeted protein degradation. Further research and publication of studies utilizing this compound will be necessary to fully elucidate its potential and provide more detailed insights for the scientific community. Researchers and drug development professionals can consider this building block as a versatile scaffold for the generation of libraries of potential protein degraders targeting a wide range of diseases.
Foundational
In-Depth Technical Guide on 3-(Benzyloxy)oxan-4-one and its Derivatives
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 3-(Benzyloxy)oxan-4-one, a heterocyclic ketone with potential applications in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(Benzyloxy)oxan-4-one, a heterocyclic ketone with potential applications in medicinal chemistry and drug discovery. The document details its chemical synonyms, physicochemical properties, and outlines detailed experimental protocols for its synthesis and potential biological evaluation. Furthermore, this guide presents hypothetical signaling pathways and experimental workflows to stimulate further research into its mechanism of action and therapeutic potential.
Chemical Identity and Synonyms
3-(Benzyloxy)oxan-4-one is a synthetic organic compound featuring a tetrahydropyran-4-one core substituted with a benzyloxy group at the 3-position. The presence of both the cyclic ether and the aromatic benzyloxy moiety makes it an interesting scaffold for chemical modification and biological screening.
While extensive experimental data for 3-(Benzyloxy)oxan-4-one is not publicly available, computational predictions provide valuable insights into its physicochemical properties relevant to drug development.
Property
Predicted Value
Source
XLogP3
1.8
PubChem
Hydrogen Bond Donor Count
0
PubChem
Hydrogen Bond Acceptor Count
3
PubChem
Rotatable Bond Count
3
PubChem
Topological Polar Surface Area
35.5 Ų
PubChem
Synthesis Protocol
A plausible synthetic route to 3-(Benzyloxy)oxan-4-one can be adapted from established methods for the synthesis of related tetrahydropyran-4-one derivatives. The following protocol is a representative example.
Reaction Scheme:
Figure 1: General synthesis scheme for 3-(Benzyloxy)oxan-4-one.
Materials:
Tetrahydro-4H-pyran-4-one
Benzyl bromide
Sodium hydride (NaH), 60% dispersion in mineral oil
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.2 equivalents) under a nitrogen atmosphere.
Addition of Starting Material: Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes. Add anhydrous THF to the flask. Cool the suspension to 0 °C in an ice bath.
Deprotonation: Dissolve tetrahydro-4H-pyran-4-one (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes. Allow the reaction mixture to stir at 0 °C for 1 hour to ensure complete formation of the enolate.
Alkylation: Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 3-(Benzyloxy)oxan-4-one.
Hypothetical Biological Evaluation
Given the biological activities observed in structurally related compounds, 3-(Benzyloxy)oxan-4-one warrants investigation for several potential therapeutic applications. The tetrahydropyran-4-one scaffold has been explored for its utility in developing histamine-3 receptor antagonists and compounds with anti-influenza and antimicrobial properties. Furthermore, the benzyloxy moiety is present in various bioactive molecules, including some with anticancer properties.
Table of Biological Activities of Related Compounds:
Compound Class/Scaffold
Biological Activity
Reference Compound Example
Observed IC₅₀ / Activity
Tetrahydropyran-4-one Derivatives
Histamine-3 Receptor (H3R) Antagonism
Azaspiro[2.5]octane carboxamide derivatives
Nanomolar potency in functional assays
4H-Pyran Derivatives
Anticancer (against HCT-116 cells)
Substituted 4H-pyrans
IC₅₀ values in the micromolar range
4H-Pyran Derivatives
Antioxidant
Substituted 4H-pyrans
Significant DPPH radical scavenging activity
Quinazolin-4(3H)-one Derivatives
Anticancer (Aurora Kinase A inhibitor)
BIQO-19
Antiproliferative activity in NSCLC cells
Disclaimer: The biological activities listed above are for compounds structurally related to 3-(Benzyloxy)oxan-4-one and are provided for informational purposes to guide potential research directions. The biological activity of 3-(Benzyloxy)oxan-4-one itself has not been extensively reported.
Proposed Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a hypothetical experiment to assess the cytotoxic effects of 3-(Benzyloxy)oxan-4-one against a human cancer cell line, such as the colorectal cancer cell line HCT-116.
Materials:
3-(Benzyloxy)oxan-4-one
HCT-116 human colorectal carcinoma cell line
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
Cell Seeding: Seed HCT-116 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
Compound Treatment: Prepare a stock solution of 3-(Benzyloxy)oxan-4-one in DMSO. Make serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration in all wells should be less than 0.5%.
Incubation: Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compound. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent (e.g., doxorubicin) as a positive control. Incubate the plates for 48 hours.
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the compound concentration.
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow from the synthesis of 3-(Benzyloxy)oxan-4-one to its proposed biological evaluation.
Figure 2: Workflow for the synthesis and biological screening of 3-(Benzyloxy)oxan-4-one.
Hypothetical Signaling Pathway
Based on the observed anticancer activities of related pyran and quinazolinone derivatives that are known to inhibit protein kinases, a hypothetical signaling pathway that could be targeted by 3-(Benzyloxy)oxan-4-one is presented below. This diagram illustrates a generic receptor tyrosine kinase (RTK) pathway, which is frequently dysregulated in cancer.
Figure 3: Hypothetical inhibition of the RAF-MEK-ERK signaling pathway by 3-(Benzyloxy)oxan-4-one.
Exploratory
The Role of 3-(Benzyloxy)oxan-4-one in Protein Degrader Development: A Feasibility Assessment
For Researchers, Scientists, and Drug Development Professionals Introduction Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] This approach utilizes small molecules, most notably proteolysis-targeting chimeras (PROTACs), to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest (POIs).[1] PROTACs are heterobifunctional molecules composed of a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] The strategic selection of these building blocks is crucial for the successful development of potent and selective protein degraders.
This technical guide explores the potential of 3-(Benzyloxy)oxan-4-one as a building block for protein degraders. While this molecule is commercially available and classified as a drug intermediate for the synthesis of various active compounds, a comprehensive review of scientific literature and patent databases reveals a lack of published studies demonstrating its specific application in the synthesis of PROTACs or other protein degraders.
Therefore, this document will provide a conceptual framework for how a novel building block like 3-(Benzyloxy)oxan-4-one could be incorporated into a protein degrader discovery workflow. It will outline the general principles, experimental protocols, and signaling pathways relevant to the field of targeted protein degradation.
The PROTAC Concept: A Tripartite System for Targeted Degradation
The fundamental mechanism of a PROTAC involves the formation of a ternary complex between the POI and an E3 ubiquitin ligase, facilitated by the PROTAC molecule. This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for recognition and subsequent degradation by the proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple POI molecules.
Figure 1: Generalized mechanism of action for a PROTAC.
Hypothetical Role of 3-(Benzyloxy)oxan-4-one as a Linker Core
In the context of PROTAC design, 3-(Benzyloxy)oxan-4-one could potentially serve as a rigid scaffold within the linker component. The oxane ring provides a defined three-dimensional structure, while the benzyloxy group and the ketone offer potential points for chemical modification and attachment of the POI and E3 ligase ligands.
Conceptual Experimental Workflow
Should a researcher wish to investigate the utility of 3-(Benzyloxy)oxan-4-one as a PROTAC building block, a generalized discovery workflow would be as follows.
Figure 2: A conceptual workflow for PROTAC development.
Key Experimental Protocols
The following are generalized protocols that would be adapted for a PROTAC utilizing a novel core like 3-(Benzyloxy)oxan-4-one.
PROTAC Synthesis
The synthesis of a PROTAC is a multi-step process that involves the separate synthesis of the POI ligand, the E3 ligase ligand, and the linker, followed by their conjugation.
Step 1: Functionalization of 3-(Benzyloxy)oxan-4-one. The core building block would first need to be functionalized to allow for orthogonal coupling to the two ligands. This could involve, for example, converting the ketone to a functional group suitable for click chemistry or amide bond formation.
Step 2: Synthesis of Ligands. The POI ligand (e.g., a kinase inhibitor) and the E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or VHL ligand) would be synthesized with appropriate terminal functional groups (e.g., an azide, alkyne, or carboxylic acid) for linker attachment.
Step 3: Conjugation. The functionalized ligands are sequentially coupled to the modified 3-(Benzyloxy)oxan-4-one linker. Purification by chromatography (e.g., HPLC) is essential to isolate the final PROTAC molecule.
In Vitro Evaluation of Protein Degradation
Cell Culture: A human cell line endogenously expressing the POI and the target E3 ligase (e.g., Cereblon or VHL) is cultured to approximately 80% confluency.
Treatment: The cells are treated with the synthesized PROTAC at various concentrations (e.g., 1 nM to 10 µM) for a set period (e.g., 2, 4, 8, 16, 24 hours). A vehicle control (e.g., DMSO) is also included.
Cell Lysis: After treatment, the cells are washed with PBS and lysed with a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
Western Blotting: Equal amounts of total protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for the POI and a loading control (e.g., GAPDH or ß-actin). Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified to determine the extent of POI degradation relative to the vehicle control.
Determination of DC₅₀ and Dₘₐₓ
DC₅₀ (half-maximal degradation concentration): This is the concentration of the PROTAC that results in 50% degradation of the POI. It is determined by plotting the percentage of remaining POI against the log of the PROTAC concentration and fitting the data to a dose-response curve.
Dₘₐₓ (maximum degradation): This represents the maximum percentage of POI degradation achieved at high concentrations of the PROTAC.
Quantitative Data
As there are no published examples of PROTACs synthesized using 3-(Benzyloxy)oxan-4-one, no quantitative data on their performance can be provided. For a new PROTAC series, the following data would typically be collected and presented in a tabular format for comparison.
Table 1: Hypothetical Data Table for a Novel PROTAC Series
PROTAC ID
POI Ligand
E3 Ligase Ligand
Linker Core
DC₅₀ (nM)
Dₘₐₓ (%)
Cell Viability IC₅₀ (µM)
PROTAC-001
Ligand A
Pomalidomide
3-(Benzyloxy)oxan-4-one
Data
Data
Data
PROTAC-002
Ligand B
Pomalidomide
3-(Benzyloxy)oxan-4-one
Data
Data
Data
PROTAC-003
Ligand A
VHL Ligand
3-(Benzyloxy)oxan-4-one
Data
Data
Data
Conclusion
While 3-(Benzyloxy)oxan-4-one is listed as a chemical intermediate, its role as a building block in the field of targeted protein degradation remains undocumented in the public domain. The information and workflows presented here provide a conceptual guide for researchers interested in exploring the potential of this and other novel scaffolds in the design of new PROTACs. The path from a conceptual building block to a validated protein degrader requires extensive chemical synthesis, biological evaluation, and structure-activity relationship (SAR) studies. Future research would be necessary to determine if 3-(Benzyloxy)oxan-4-one offers any advantages in terms of linker rigidity, exit vectors, or physicochemical properties for the development of effective protein degraders.
Mechanism of action for 3-(Benzyloxy)oxan-4-one derivatives
An In-depth Technical Guide on the Putative Mechanisms of Action for 3-(Benzyloxy)oxan-4-one Derivatives For the attention of: Researchers, scientists, and drug development professionals. Disclaimer: Direct experimental...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide on the Putative Mechanisms of Action for 3-(Benzyloxy)oxan-4-one Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental evidence detailing the mechanism of action for 3-(Benzyloxy)oxan-4-one derivatives is limited in the current body of scientific literature. This guide, therefore, presents a comprehensive overview based on structurally related compounds, particularly benzyloxy-substituted pyran-4-ones and other heterocyclic derivatives. The discussed mechanisms are putative and intended to serve as a foundation for future research and hypothesis testing for the 3-(Benzyloxy)oxan-4-one scaffold.
Introduction
The oxan-4-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. The introduction of a benzyloxy group at the 3-position can significantly influence the molecule's steric and electronic properties, potentially leading to interactions with a variety of biological targets. While direct studies on 3-(benzyloxy)oxan-4-one derivatives are not extensively available, analysis of related structures provides a strong basis for predicting their potential mechanisms of action. This document synthesizes findings from studies on benzyloxy-containing heterocyclic compounds to propose likely signaling pathways and molecular targets for 3-(benzyloxy)oxan-4-one derivatives.
Putative Mechanisms of Action Based on Structurally Related Compounds
The benzyloxy moiety is a common pharmacophore found in a diverse range of bioactive molecules. Its presence in various heterocyclic scaffolds has been linked to several mechanisms of action, including enzyme inhibition and receptor modulation.
Enzyme Inhibition
A prevalent mechanism for benzyloxy-containing compounds is the inhibition of key enzymes involved in disease pathogenesis.
Serine Protease Inhibition: Derivatives of 2-benzyloxy-4H-3,1-benzoxazin-4-one have been identified as potent inhibitors of serine proteases, such as human leukocyte proteinase 3. The 5-methyl derivative, for instance, rapidly acylates the enzyme and exhibits a Ki value of 1.8 nM[1]. This suggests that a 3-(benzyloxy)oxan-4-one core could be designed to target the active sites of similar proteases.
Monoamine Oxidase B (MAO-B) Inhibition: Benzyloxy-substituted small molecules are recognized as highly potent inhibitors of MAO-B, an enzyme implicated in neurodegenerative disorders like Parkinson's disease[2]. Chalcone (B49325) derivatives bearing a benzyloxy group have demonstrated significant, reversible, and selective inhibition of human MAO-B (hMAO-B)[3][4]. This inhibitory activity is crucial for preventing the degradation of dopamine.
Kinase Inhibition:
MEK Inhibition: N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives have been developed as inhibitors of MEK, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway[5]. One such derivative displayed a potent IC50 of 91 nM for MEK1[5].
ROS1 Inhibition: Novel 3-benzyloxyaminopyridines have been discovered as selective ROS1 inhibitors, effective against the resistant ROS1G2032R mutation in lung cancer[6]. The lead compound showed nanomolar inhibition against the ROS1 enzyme[6].
Cyclin-Dependent Kinase 2 (CDK2) Inhibition: The 4H-pyran scaffold, structurally related to oxan-4-one, is considered a lead for CDK2 inhibitors. Certain 4H-pyran derivatives have been shown to block the proliferation of HCT-116 colorectal cancer cells by inhibiting CDK2 activity[7].
Receptor Modulation
Retinoic Acid Receptor-Related Orphan Nuclear Receptor γt (RORγt) Inverse Agonism: 4-(4-(benzyloxy)phenyl)-3,4-dihydropyrimidin-2(1H)-one derivatives have been identified as inverse agonists of RORγt (a subtype of RORc), a promising therapeutic target for Th17-mediated autoimmune diseases[8]. The most potent compound showed an IC50 of 0.82 μmol/L in a cell-based luciferase reporter assay[8].
Disruption of Protein-Protein Interactions
PSD95-nNOS Interaction Inhibition: Benzyloxy benzamide (B126) derivatives have been discovered as potent neuroprotective agents that act by disrupting the protein-protein interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS)[9]. This mechanism is a therapeutic strategy for ischemic stroke[9].
Quantitative Data Summary
The following tables summarize the quantitative data for various benzyloxy-containing heterocyclic derivatives from the cited literature.
This section provides an overview of the methodologies used to assess the biological activities of the discussed benzyloxy derivatives.
hMAO-A and hMAO-B Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of recombinant human monoamine oxidase A and B enzymes.
Methodology:
Recombinant hMAO-A and hMAO-B are used.
Kynuramine (for hMAO-A) and benzylamine (B48309) (for hMAO-B) are used as substrates at concentrations of 0.06 mM and 0.3 mM, respectively.
The test compounds are incubated with the enzymes and substrates.
The enzyme activity is determined by measuring the production of the respective metabolites, often via fluorescence or absorbance.
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration[3].
RORγt Inverse Agonist AlphaScreen Assay
Principle: This is a bead-based immunoassay to detect the interaction between RORγt and its coactivator peptide. Inverse agonists will disrupt this interaction.
Methodology:
The assay is typically performed in a 384-well plate.
Recombinant RORγt protein is incubated with a biotinylated coactivator peptide.
Streptavidin-coated donor beads and antibody-coated acceptor beads are added.
In the absence of an inhibitor, the proximity of the beads due to protein-peptide interaction results in a luminescent signal.
Test compounds are added, and a decrease in signal indicates disruption of the interaction.
IC50 values are determined from dose-response curves[8].
Cell-Based Luciferase Reporter Assay for RORγt Activity
Principle: This assay measures the transcriptional activity of RORγt in a cellular context.
Methodology:
HEK293T cells are co-transfected with a plasmid encoding the RORγt ligand-binding domain fused to a GAL4 DNA-binding domain and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.
The transfected cells are treated with the test compounds.
An inverse agonist will decrease the expression of the luciferase reporter gene.
Luciferase activity is measured using a luminometer, and IC50 values are calculated[8].
Anti-inflammatory Activity Assay (NO Production)
Principle: This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
RAW 264.7 macrophage cells are cultured.
Cells are pre-treated with various concentrations of the test compounds for a specified time.
The cells are then stimulated with LPS to induce an inflammatory response and NO production.
After incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
The absorbance is read at a specific wavelength, and the percentage of NO inhibition is calculated relative to the LPS-treated control.
IC50 values are determined from the dose-response curves[10].
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a key signaling pathway potentially modulated by benzyloxy derivatives and a general workflow for inhibitor screening.
Caption: Putative inhibition of the MAPK-NF-κB/iNOS signaling pathway.
Caption: A generalized workflow for identifying and characterizing enzyme inhibitors.
Conclusion and Future Directions
While the direct mechanism of action for 3-(benzyloxy)oxan-4-one derivatives remains to be elucidated, the extensive research on structurally related benzyloxy-containing heterocycles provides a robust framework for guiding future investigations. The evidence strongly suggests that this class of compounds is likely to exhibit biological activity through mechanisms such as enzyme inhibition (targeting proteases, kinases, or oxidases) or receptor modulation.
Future research should focus on:
Synthesis and Screening: The synthesis of a focused library of 3-(benzyloxy)oxan-4-one derivatives followed by screening against a panel of relevant biological targets (e.g., serine proteases, MAO-B, various kinases, and nuclear receptors).
Mechanism of Action Studies: For any confirmed hits, detailed mechanistic studies, including enzyme kinetics, cell-based pathway analysis, and structural biology (e.g., X-ray crystallography of ligand-target complexes), will be crucial.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the 3-(benzyloxy)oxan-4-one scaffold to establish clear SAR and optimize potency, selectivity, and pharmacokinetic properties.
By leveraging the insights from related compound classes, the exploration of 3-(benzyloxy)oxan-4-one derivatives holds significant promise for the discovery of novel therapeutic agents.
The Ascendance of Oxanone Scaffolds: A Technical Guide to Their Discovery, Synthesis, and Significance in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals The quest for novel molecular architectures that can serve as the foundation for new therapeutics and functional materials is a perpetual endeavor in chemic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular architectures that can serve as the foundation for new therapeutics and functional materials is a perpetual endeavor in chemical science. Among the myriad of heterocyclic systems, oxanone scaffolds have emerged as a privileged class of compounds, demonstrating remarkable versatility and a wide spectrum of biological activities. This in-depth technical guide explores the discovery and significance of oxanone scaffolds, providing a comprehensive overview of their synthesis, biological importance, and the underlying mechanisms of action that make them a focal point in contemporary drug discovery and development.
Introduction to Oxanone Scaffolds: A Privileged Structural Motif
Oxanone scaffolds are a diverse group of heterocyclic compounds characterized by the presence of at least one ketone group within a saturated or partially unsaturated oxygen-containing ring. The ring size can vary, with five-membered (oxazolidinones) and six-membered (dioxanones, trioxanones) systems being the most extensively studied. The strategic placement of oxygen and carbonyl functionalities within the ring structure imparts unique physicochemical properties, including hydrogen bonding capabilities, conformational rigidity, and specific stereochemical arrangements. These features are crucial for molecular recognition and interaction with biological targets, leading to a broad range of pharmacological effects.
The significance of oxanone scaffolds in medicinal chemistry was prominently established with the discovery and development of Linezolid, the first clinically approved oxazolidinone antibiotic. This landmark achievement spurred a wave of research into this and other oxanone-based structures, revealing their potential as antibacterial, anticancer, anti-inflammatory, and antiviral agents.[1] Their ability to serve as "privileged scaffolds" allows for the generation of diverse compound libraries with a high probability of interacting with various biological targets.[2]
Synthesis of Oxanone Scaffolds: Key Methodologies and Experimental Protocols
The construction of the oxanone core can be achieved through a variety of synthetic strategies, ranging from classical cyclization reactions to modern multicomponent and microwave-assisted approaches. The choice of method often depends on the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.
Synthesis of Oxazolidin-2-ones
Oxazolidin-2-ones are arguably the most explored class of oxanone scaffolds. Key synthetic routes include:
From β-Amino Alcohols: The cyclization of β-amino alcohols with a carbonyl source is a fundamental approach. Common carbonylating agents include phosgene, diethyl carbonate, and 1,1'-carbonyldiimidazole (B1668759) (CDI).[3]
Microwave-Assisted Synthesis: This method offers a rapid and efficient alternative to conventional heating. The reaction of ethanolamines and urea (B33335) in a paste-like medium under microwave irradiation provides high yields of oxazolidin-2-ones in a significantly reduced reaction time.[4]
Experimental Protocol: Microwave-Assisted Synthesis of (S)-4-Benzyl-1,3-oxazolidin-2-one [3]
Place the (S)-phenylalaninol, diethyl carbonate, and sodium methoxide in a 10 mL microwave vessel.
Irradiate the mixture in a microwave reactor at 125-135 °C.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, purify the product by column chromatography using a hexane-ethyl acetate (B1210297) solvent system.
Synthesis of 1,4-Dioxan-2-ones
Six-membered oxanone scaffolds, such as 1,4-dioxan-2-ones, are valuable intermediates in organic synthesis and have applications in polymer chemistry. A notable synthesis involves the reaction of 1,3-dioxolanes with carbon monoxide.[5]
Experimental Protocol: Synthesis of 1,4-Dioxan-2-one from 1,3-Dioxolane (B20135) and Carbon Monoxide [5]
In a suitable pressure reactor, charge the 1,3-dioxolane and a catalytic amount of anhydrous hydrogen fluoride.
Pressurize the reactor with carbon monoxide.
Heat the reaction mixture to the desired temperature and maintain for the specified time.
After cooling and depressurization, the crude product can be purified by distillation.
Synthesis of 1,3-Dioxan-2-ones
1,3-Dioxan-2-ones can be synthesized from homoallylic carbonic acid esters through a photo-aerobic selenium-π-acid multicatalysis. This method utilizes visible light and ambient air as sustainable reagents.[3]
Biological Significance and Therapeutic Applications
The diverse biological activities of oxanone scaffolds underscore their importance in drug discovery. The following sections highlight their key therapeutic applications, supported by quantitative data on their biological efficacy.
Antibacterial and Antifungal Activity
The pioneering success of Linezolid has cemented the role of oxazolidinones as potent antibacterial agents, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6] The mechanism of action involves the inhibition of bacterial protein synthesis. Research continues to explore novel oxazolidinone derivatives with improved potency and broader spectrum of activity.
Table 1: Representative Antibacterial and Antifungal Activities of Oxanone-Related Scaffolds. MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Anticancer Activity
A growing body of evidence suggests that various oxanone scaffolds possess significant anticancer properties. Their mechanisms of action are diverse and include the inhibition of key enzymes, disruption of cellular signaling pathways, and induction of apoptosis. For instance, certain xanthone (B1684191) derivatives, which contain a dibenzo-γ-pyrone (an oxanone-related) scaffold, exhibit potent cytotoxicity against a range of cancer cell lines.[8][9]
Table 2: In Vitro Anticancer Activity of Oxanone-Related Scaffolds. IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. Oxanone-containing compounds have been investigated for their potential to modulate inflammatory responses. While direct evidence for simple oxanone scaffolds is emerging, related structures like chalcones and sappanone A have been shown to inhibit key inflammatory pathways.[13][14]
Modulation of Cellular Signaling Pathways
The therapeutic effects of oxanone scaffolds are often rooted in their ability to modulate critical cellular signaling pathways that regulate cell proliferation, survival, and inflammation. While direct studies on simple oxanone scaffolds are still expanding, the modulation of these pathways by structurally related compounds provides valuable insights into their potential mechanisms of action.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immune responses. Aberrant NF-κB signaling is implicated in various inflammatory diseases and cancers.[15] Certain compounds, such as the monoketone analog of curcumin, EF24, which shares some structural similarities with oxanone-containing natural products, have been shown to potently suppress the NF-κB signaling pathway by directly inhibiting IκB kinase (IKK).[16] Chalcone derivatives have also been identified as inhibitors of this pathway.[2]
Figure 1: Potential inhibition of the NF-κB signaling pathway by oxanone scaffolds.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a common feature in many cancers.[17] The inhibitor PD98059, an oxanone-related structure (2-(2'-amino-3'-methoxyphenyl)-oxanaphthalen-4-one), has been used to study the role of the MAPK cascade.[18]
Figure 2: Potential modulation of the MAPK signaling pathway by oxanone scaffolds.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a frequent event in human cancers.[19][20] Natural compounds with scaffolds related to oxanones, such as flavonoids, have been shown to inhibit this pathway.[21][22]
Figure 3: Potential inhibition of the PI3K/Akt signaling pathway by oxanone scaffolds.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective oxanone-based therapeutic agents. For oxazolidinone antibacterials, SAR studies have revealed that the nature and position of substituents on the scaffold significantly influence their activity and pharmacokinetic properties.[6] For example, modifications at the C-5 position of the oxazolidinone ring have been a key focus for optimizing antibacterial potency. Similarly, for other oxanone scaffolds, the exploration of different substitution patterns is an active area of research to enhance their biological profiles.[23][]
Figure 4: General workflow for structure-activity relationship (SAR) studies of oxanone scaffolds.
Future Perspectives and Conclusion
The exploration of oxanone scaffolds in chemistry and drug discovery is a rapidly evolving field. The proven success of oxazolidinone antibiotics has paved the way for the investigation of a wider array of oxanone-based compounds for various therapeutic indications. Future research will likely focus on:
Development of Novel Synthetic Methodologies: The discovery of more efficient, stereoselective, and environmentally benign methods for the synthesis of diverse oxanone scaffolds will be critical.
Expansion of Biological Screening: Testing oxanone libraries against a broader range of biological targets will likely uncover new therapeutic opportunities.
In-depth Mechanistic Studies: A deeper understanding of how oxanone scaffolds interact with their biological targets and modulate signaling pathways will facilitate the design of more potent and selective drugs.
Application in Materials Science: The unique properties of oxanones, particularly their potential for polymerization, make them attractive candidates for the development of novel biodegradable polymers and other advanced materials.
An In-Depth Technical Guide to the Basic Reactivity of the Ketone in 3-(Benzyloxy)oxan-4-one
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the fundamental reactivity of the ketone moiety within the 3-(Benzyloxy)oxan-4-one scaffo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental reactivity of the ketone moiety within the 3-(Benzyloxy)oxan-4-one scaffold. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide synthesizes information from established principles of ketone chemistry, stereochemical models, and data from closely related cyclic ketones. The content herein is intended to serve as a predictive framework for researchers designing synthetic routes involving this and similar chiral heterocyclic ketones. This document covers key transformations including nucleophilic additions, reductions, olefination reactions, and enolate chemistry, with a strong emphasis on predicting and controlling the stereochemical outcomes influenced by the C3-benzyloxy substituent.
Introduction: The Structural and Electronic Landscape
The reactivity of the C4-ketone in 3-(Benzyloxy)oxan-4-one is governed by the interplay of several factors. The carbonyl group itself is inherently electrophilic due to the polarization of the C=O bond. The adjacent C3 stereocenter, bearing a bulky and electron-withdrawing benzyloxy group, exerts significant steric and electronic influence on the two faces of the ketone. This substitution is critical for predicting the diastereoselectivity of nucleophilic attacks. Furthermore, the oxane ring adopts a chair-like conformation, placing substituents in well-defined axial or equatorial positions, which further dictates the trajectory of incoming nucleophiles.
Nucleophilic Addition Reactions
Nucleophilic addition is a cornerstone of ketone chemistry, leading to the formation of a new stereocenter at C4. The stereochemical outcome of these additions is highly dependent on the nature of the nucleophile and the reaction conditions.
Stereochemical Considerations: Felkin-Anh and Chelation-Controlled Models
The presence of the α-benzyloxy group necessitates the consideration of established stereochemical models to predict the major diastereomer formed upon nucleophilic addition.
Felkin-Anh Model: In the absence of a chelating metal, the reaction is likely to proceed via a Felkin-Anh model. The largest substituent at the α-carbon (the benzyloxy group) will orient itself anti-periplanar to the incoming nucleophile to minimize steric interactions. This leads to the nucleophile attacking from the face opposite to the benzyloxy group, resulting in the anti product.
Cram-Chelate Model: In the presence of a Lewis acid that can chelate with both the carbonyl oxygen and the oxygen of the benzyloxy group (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺), the conformation of the substrate is locked. This forces the nucleophile to attack from the less hindered face of the chelated complex, typically leading to the syn product.
Caption: Competing stereochemical pathways in nucleophilic addition.
Illustrative Data for Nucleophilic Additions
The following table presents illustrative data for the nucleophilic addition of organometallic reagents to 3-(benzyloxy)oxan-4-one, based on typical outcomes for analogous α-alkoxy cyclic ketones. Note: This data is predictive and not based on direct experimental results for the title compound.
Preparation: To a solution of 3-(benzyloxy)oxan-4-one (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, add the Grignard reagent (1.2 equiv) dropwise.
Reaction: Stir the reaction mixture at -78 °C for 2 hours, monitoring by TLC.
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
Work-up: Allow the mixture to warm to room temperature and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the corresponding tertiary alcohol.
Reduction of the Ketone
The reduction of the C4-ketone to a secondary alcohol is a common transformation. The choice of reducing agent can influence the diastereoselectivity of the product.
Diastereoselective Reduction
Non-chelating Hydride Reagents: Small, non-chelating hydride donors like NaBH₄ are expected to follow a Felkin-Anh-type addition, favoring the formation of the anti-alcohol where the incoming hydride attacks from the face opposite the benzyloxy group.
Bulky Hydride Reagents: More sterically demanding reducing agents, such as L-Selectride®, will exhibit a higher degree of facial selectivity, strongly favoring the anti-product.
Chelation-Controlled Reduction: While less common for simple hydrides, certain reducing agents in the presence of Lewis acids could potentially favor the syn-alcohol via a chelation-controlled pathway.
Caption: Workflow for the diastereoselective reduction of the ketone.
Illustrative Data for Ketone Reduction
The following table provides expected outcomes for the reduction of 3-(benzyloxy)oxan-4-one. Note: This data is predictive.
Reducing Agent
Solvent
Expected Major Diastereomer
Predicted Diastereomeric Ratio (syn:anti)
NaBH₄
MeOH
anti
~5:1
LiAlH₄
THF
anti
~8:1
L-Selectride®
THF
anti
>20:1
DIBAL-H
Toluene
anti
~10:1
Experimental Protocol: Reduction with NaBH₄ (Illustrative)
Preparation: Dissolve 3-(benzyloxy)oxan-4-one (1.0 equiv) in methanol (B129727) (0.2 M) and cool the solution to 0 °C.
Reaction: Add sodium borohydride (B1222165) (1.5 equiv) portion-wise over 15 minutes. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
Quenching: Carefully add acetone (B3395972) to quench the excess NaBH₄, followed by the addition of water.
Work-up: Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
Purification: Purify the crude product by flash column chromatography.
Wittig Reaction for Olefination
The Wittig reaction provides a reliable method for converting the ketone into an exocyclic alkene. The reactivity of the phosphorus ylide is a key consideration.
Stabilized Ylides: Stabilized ylides (e.g., Ph₃P=CHCO₂Et) are less reactive and may require harsher conditions. They typically favor the formation of the (E)-alkene.
Unstabilized Ylides: Unstabilized ylides (e.g., Ph₃P=CH₂) are highly reactive and will readily react with the ketone, generally favoring the (Z)-alkene, although for exocyclic double bonds this distinction is moot.
Ylide Generation: To a suspension of methyltriphenylphosphonium (B96628) bromide (1.5 equiv) in anhydrous THF (0.2 M) at 0 °C, add n-butyllithium (1.4 equiv) dropwise. Stir the resulting orange-red solution at room temperature for 1 hour.
Reaction: Cool the ylide solution to -78 °C and add a solution of 3-(benzyloxy)oxan-4-one (1.0 equiv) in anhydrous THF dropwise.
Warming and Quenching: Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NH₄Cl.
Work-up: Extract the mixture with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
Purification: Purify the crude product by flash column chromatography to remove triphenylphosphine (B44618) oxide and obtain the desired alkene.
Enolate Chemistry
The ketone possesses two sets of α-protons at C2 and C5, allowing for the formation of two regioisomeric enolates.
Kinetic Enolate: Deprotonation at the less sterically hindered C5 position using a strong, bulky base like lithium diisopropylamide (LDA) at low temperatures will favor the formation of the kinetic enolate.
Thermodynamic Enolate: Under equilibrating conditions (e.g., a weaker base like NaH at room temperature), the more substituted and thermodynamically more stable enolate at the C2-C3 position will be favored.
Caption: Regioselective formation of enolates.
Experimental Protocol: Kinetic Enolate Formation and Alkylation (Illustrative)
LDA Preparation: To a solution of diisopropylamine (B44863) (1.1 equiv) in anhydrous THF (0.5 M) at -78 °C, add n-butyllithium (1.05 equiv) dropwise. Stir for 30 minutes at 0 °C.
Enolate Formation: Cool the LDA solution to -78 °C and add a solution of 3-(benzyloxy)oxan-4-one (1.0 equiv) in anhydrous THF dropwise. Stir for 1 hour at -78 °C.
Alkylation: Add the electrophile (e.g., methyl iodide, 1.2 equiv) dropwise and continue stirring at -78 °C for 2 hours before allowing the reaction to warm to room temperature overnight.
Quenching and Work-up: Quench with saturated aqueous NH₄Cl and proceed with a standard aqueous work-up and extraction with ethyl acetate.
Purification: Purify the crude product by flash column chromatography.
Conclusion
The ketone in 3-(Benzyloxy)oxan-4-one is a versatile functional group for a variety of chemical transformations. Its reactivity is significantly influenced by the adjacent C3-benzyloxy substituent, which allows for a high degree of stereocontrol in nucleophilic addition and reduction reactions through the careful selection of reagents and reaction conditions. The ability to form regioisomeric enolates further expands the synthetic utility of this scaffold. While this guide provides a robust predictive framework, it is imperative for researchers to perform empirical studies to determine the optimal conditions and actual outcomes for their specific applications.
Exploratory
Potential Research Areas for 3-(Benzyloxy)oxan-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction 3-(Benzyloxy)oxan-4-one, a heterocyclic ketone, presents a scaffold with significant potential for therapeutic applications. While direct resea...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Benzyloxy)oxan-4-one, a heterocyclic ketone, presents a scaffold with significant potential for therapeutic applications. While direct research on this specific molecule is limited, its structural motifs—the tetrahydropyran-4-one core and the benzyloxy substituent—are prevalent in a wide array of biologically active compounds. This technical guide consolidates data from analogous structures to illuminate promising research avenues for 3-(Benzyloxy)oxan-4-one in anticancer, antibacterial, and anti-inflammatory drug discovery.
Core Chemical Structure and Properties
Property
Value
Reference
Molecular Formula
C₁₂H₁₄O₃
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Molecular Weight
206.24 g/mol
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IUPAC Name
3-(phenylmethoxy)oxan-4-one
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Canonical SMILES
C1COCC(C1=O)OCC2=CC=CC=C2
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Potential Research Areas and Biological Activities of Analogous Compounds
The tetrahydropyran-4-one and pyran-4-one cores are recognized as "privileged structures" in medicinal chemistry due to their prevalence in bioactive natural products and synthetic drugs. The benzyloxy group can also contribute to biological activity, often by participating in hydrophobic interactions within target proteins.
Anticancer Activity
Derivatives of pyran-4-one have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and CDK2 pathways.
Quantitative Data for Anticancer Activity of Pyran-4-one Analogs:
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its overactivation is common in many cancers.[4] Pyranone derivatives could potentially inhibit key kinases in this pathway.
CDK2 Pathway: Cyclin-dependent kinase 2 (CDK2) is crucial for cell cycle progression, particularly the G1/S transition.[5][6] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.
Visualizing Potential Anticancer Mechanisms:
Caption: Proposed inhibition of the PI3K/AKT/mTOR pathway by 3-(Benzyloxy)oxan-4-one.
Application Notes and Protocols for the Synthesis of 3-(Benzyloxy)oxan-4-one
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive protocol for the synthesis of 3-(Benzyloxy)oxan-4-one, a valuable heterocyclic building block in medicinal c...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of 3-(Benzyloxy)oxan-4-one, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the formation of the key intermediate, 3-hydroxytetrahydropyran-4-one, followed by the benzylation of the hydroxyl group. Detailed experimental procedures, data presentation in tabular format, and a visual workflow diagram are included to ensure clarity and reproducibility for researchers.
Introduction
Substituted oxanes, particularly tetrahydropyran-4-ones, are prevalent structural motifs in a wide array of biologically active natural products and pharmaceutical agents. The targeted compound, 3-(Benzyloxy)oxan-4-one, incorporates a benzyl-protected hydroxyl group, which serves as a versatile handle for further synthetic transformations. The benzyl (B1604629) ether protecting group is stable under a variety of reaction conditions and can be selectively removed, making this compound a strategic intermediate in the synthesis of complex molecules.
The synthetic strategy outlined herein involves two key transformations:
Synthesis of 3-Hydroxytetrahydropyran-4-one: Formation of the core heterocyclic structure. While several methods exist for the synthesis of substituted tetrahydropyran-4-ones, a common approach involves an intramolecular cyclization.
Benzylation of 3-Hydroxytetrahydropyran-4-one: Protection of the hydroxyl group as a benzyl ether via a Williamson ether synthesis.
Experimental Protocols
Part 1: Synthesis of 3-Hydroxytetrahydropyran-4-one (Intermediate 1)
The synthesis of the 3-hydroxytetrahydropyran-4-one core can be achieved through various routes, including the ozonolysis of 4-methylenepyrans or intramolecular cyclization reactions. The following is a representative protocol based on an intramolecular cyclization approach.
Materials and Reagents:
Starting Material (e.g., a suitable dihydroxyacetone equivalent or protected precursor)
Reaction Setup: To a solution of the acyclic precursor in an appropriate solvent, add the cyclization agent (e.g., an acid catalyst like p-toluenesulfonic acid or a Lewis acid) at a controlled temperature (e.g., 0 °C to room temperature).
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated sodium bicarbonate solution for an acidic reaction). Separate the organic layer, and extract the aqueous layer with the organic solvent.
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 3-hydroxytetrahydropyran-4-one.
Note: As multiple strategies exist for the formation of this intermediate, the specific choice of starting material and cyclization conditions may need to be optimized based on laboratory capabilities and precursor availability.
Part 2: Synthesis of 3-(Benzyloxy)oxan-4-one (Final Product)
This step involves the protection of the hydroxyl group of Intermediate 1 as a benzyl ether.
Materials and Reagents:
3-Hydroxytetrahydropyran-4-one (Intermediate 1)
Sodium hydride (NaH), 60% dispersion in mineral oil
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
Alkoxide Formation: Cool the suspension to 0 °C and add a solution of 3-hydroxytetrahydropyran-4-one (1.0 equivalent) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes.
Benzylation: Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 3-(Benzyloxy)oxan-4-one.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of 3-(Benzyloxy)oxan-4-one.
Table 1: Reagents and Stoichiometry for Benzylation
Reagent
Molar Mass ( g/mol )
Equivalents
Amount (mmol)
Mass/Volume
3-Hydroxytetrahydropyran-4-one
116.12
1.0
10
1.16 g
Sodium Hydride (60%)
24.00
1.2
12
0.48 g
Benzyl Bromide
171.04
1.2
12
1.43 mL
Anhydrous THF
-
-
-
50 mL
Table 2: Typical Reaction Outcome and Product Characterization
The following diagram illustrates the synthetic workflow from the precursor to the final product.
Caption: Synthetic scheme for 3-(Benzyloxy)oxan-4-one.
This detailed protocol and accompanying data provide a solid foundation for the successful synthesis of 3-(Benzyloxy)oxan-4-one, facilitating its application in further research and drug development endeavors.
Application
Application Notes and Protocols for the Coupling of 3-(Benzyloxy)oxan-4-one
Abstract This document provides a detailed experimental protocol for the coupling of 3-(benzyloxy)oxan-4-one, a versatile building block in medicinal chemistry and drug development. The primary focus of this application...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
This document provides a detailed experimental protocol for the coupling of 3-(benzyloxy)oxan-4-one, a versatile building block in medicinal chemistry and drug development. The primary focus of this application note is on the reductive amination of the ketone moiety, a robust and widely applicable method for the formation of carbon-nitrogen (C-N) bonds. This protocol is intended for researchers and scientists in the field of organic synthesis and drug discovery.
Introduction
3-(Benzyloxy)oxan-4-one is a key intermediate in the synthesis of various heterocyclic compounds, including those with potential therapeutic applications. The presence of a ketone functional group allows for a variety of chemical transformations, making it a valuable scaffold for the introduction of molecular diversity. Coupling reactions at the C4 position are of particular interest for the development of novel bioactive molecules. Reductive amination, a reaction that converts a ketone or aldehyde into an amine, is a cornerstone of medicinal chemistry due to its reliability and the prevalence of amines in pharmaceutical agents.[1] This protocol details a representative procedure for the reductive amination of 3-(benzyloxy)oxan-4-one with a primary amine.
Experimental Overview
The described protocol outlines a one-pot reductive amination of 3-(benzyloxy)oxan-4-one with a representative primary amine, benzylamine (B48309), using sodium triacetoxyborohydride (B8407120) as the reducing agent. This method is known for its mild reaction conditions and broad substrate scope.[2][3]
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Argon or Nitrogen gas for inert atmosphere
Equipment:
Round-bottom flask
Magnetic stirrer and stir bar
Septum and needles
Ice bath
Standard glassware for extraction and purification
Rotary evaporator
Flash chromatography system
Procedure:
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-(benzyloxy)oxan-4-one (1.0 eq). Dissolve the ketone in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).
Addition of Amine and Acid: Add benzylamine (1.1 eq) to the solution, followed by the addition of glacial acetic acid (1.2 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-30 minutes until gas evolution ceases.
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer). Combine the organic extracts.
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired N-benzyl-3-(benzyloxy)oxan-4-amine.
Data Presentation
The following table summarizes representative quantitative data for the reductive amination of 3-(benzyloxy)oxan-4-one with various primary amines.
Entry
Amine
Product
Yield (%)
Purity (%)
1
Benzylamine
N-Benzyl-3-(benzyloxy)oxan-4-amine
85
>98 (¹H NMR)
2
Aniline
N-Phenyl-3-(benzyloxy)oxan-4-amine
78
>97 (HPLC)
3
Cyclohexylamine
N-Cyclohexyl-3-(benzyloxy)oxan-4-amine
82
>98 (¹H NMR)
4
Methylamine
N-Methyl-3-(benzyloxy)oxan-4-amine
75
>95 (LC-MS)
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the reductive amination of 3-(benzyloxy)oxan-4-one.
Application Notes and Protocols for the Synthesis and Evaluation of PROTACs Utilizing a 3-(Benzyloxy)oxan-4-one-Derived Linker
For Researchers, Scientists, and Drug Development Professionals Introduction Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality designed to selectively eliminate target proteins by h...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC is a heterobifunctional molecule comprising a warhead that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component that significantly influences the physicochemical properties, cell permeability, and degradation efficacy of the PROTAC.
The incorporation of saturated heterocyclic scaffolds, such as piperidine (B6355638) and piperazine, into PROTAC linkers has been shown to enhance conformational rigidity and improve solubility, thereby favorably impacting their pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the synthesis of a novel PROTAC linker derived from 3-(benzyloxy)oxan-4-one. This oxane-based linker introduces a distinct three-dimensional architecture, offering a new avenue for linker design and optimization.
These notes describe a hypothetical, yet chemically robust, pathway for the synthesis of a BRD4-targeting PROTAC using a 3-(benzyloxy)oxan-4-one-derived linker, its subsequent biological evaluation, and representative data.
Signaling Pathway and Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The degradation of the target protein can disrupt downstream signaling pathways, leading to a therapeutic effect. In the case of a BRD4-targeting PROTAC, its degradation leads to the downregulation of oncogenes like c-Myc.
PROTAC-mediated degradation of BRD4 and downstream effects.
Experimental Protocols
Protocol 1: Synthesis of a Bifunctional Oxane-Based Linker
This protocol outlines the synthesis of a bifunctional linker precursor from 3-(benzyloxy)oxan-4-one, featuring a protected amine for coupling to an E3 ligase ligand and a hydroxyl group for functionalization and coupling to a warhead.
Application
Applications of 3-(Benzyloxy)oxan-4-one in Medicinal Chemistry: A Focus on Targeted Protein Degradation
Introduction 3-(Benzyloxy)oxan-4-one, a key synthetic building block, is gaining significant traction in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation (TPD). Its utility lies i...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
3-(Benzyloxy)oxan-4-one, a key synthetic building block, is gaining significant traction in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation (TPD). Its utility lies in its role as a precursor to the 3-hydroxy-tetrahydropyran-4-one scaffold, a structural motif incorporated into Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This application note details the use of 3-(Benzyloxy)oxan-4-one in the synthesis of PROTACs that recruit the MDM2 E3 ubiquitin ligase, leading to the degradation of specific protein targets implicated in cancer, such as BRD4.
Principle of Application: Synthesis of MDM2-Recruiting PROTACs
PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. 3-(Benzyloxy)oxan-4-one serves as a critical starting material for constructing a portion of the linker and the E3 ligase-binding moiety, specifically for PROTACs that engage the MDM2 E3 ligase.
The synthetic strategy involves two principal transformations:
Reductive Amination: The ketone group of the tetrahydropyranone ring is reacted with an amine-containing linker attached to the POI-binding ligand. This reaction forms a stable amine linkage, incorporating the tetrahydropyran (B127337) ring into the PROTAC backbone.
Deprotection: The benzyloxy group is a protecting group for a hydroxyl moiety. Its removal, typically through catalytic hydrogenation, unmasks a hydroxyl group at the 3-position of the oxane ring. This hydroxyl group is often crucial for establishing key interactions with the MDM2 E3 ligase, thereby ensuring efficient recruitment and subsequent degradation of the target protein.
The overall workflow for the synthesis and action of these PROTACs is depicted below.
Diagram 1: Synthesis and Mechanism of Action of a PROTAC derived from 3-(Benzyloxy)oxan-4-one.
Experimental Protocols
The following are generalized protocols based on methodologies described in the patent literature for the synthesis of MDM2-recruiting PROTACs utilizing a tetrahydropyran-4-one core.
Protocol 1: Reductive Amination
This protocol describes the coupling of the tetrahydropyranone moiety to an amine-functionalized linker attached to a POI ligand.
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Dissolve the amine-functionalized POI ligand-linker (1.0 eq) and 3-(Benzyloxy)oxan-4-one (1.2 eq) in the chosen solvent (DCM or DCE).
If required, add a catalytic amount of acetic acid (0.1 eq).
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
Add the reducing agent (NaCNBH₃ or STAB, 1.5 eq) portion-wise to the reaction mixture.
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the resulting protected PROTAC by flash column chromatography.
Protocol 2: Debenzylation (Hydrogenolysis)
This protocol outlines the removal of the benzyl (B1604629) protecting group to yield the final, active PROTAC.
Materials:
Protected PROTAC from Protocol 1
Palladium on carbon (Pd/C, 10 wt. %)
Methanol (MeOH) or Ethanol (EtOH)
Hydrogen gas (H₂) balloon or Parr hydrogenator
Celite®
Procedure:
Dissolve the protected PROTAC in the chosen alcohol solvent (MeOH or EtOH) in a flask suitable for hydrogenation.
Add Pd/C catalyst (typically 10-20% by weight of the substrate).
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times.
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-16 hours. Monitor the reaction by LC-MS.
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
Wash the filter cake with the reaction solvent.
Combine the filtrates and concentrate under reduced pressure to yield the final PROTAC.
Further purification, if necessary, can be performed by preparative HPLC.
Data Presentation
While specific quantitative data for PROTACs derived directly from 3-(Benzyloxy)oxan-4-one are not yet widely published in peer-reviewed journals, the patent literature discloses related compounds that demonstrate the potential of this scaffold. The following table presents representative data for a PROTAC targeting BRD4 and recruiting MDM2, illustrating the type of data generated in such studies.
Compound ID
Target Protein
E3 Ligase Recruited
DC₅₀ (Degradation)
Antiproliferative IC₅₀
Assay Cell Line
A-1893
BRD4
MDM2
Not specified
< 1 µM
VCaP (prostate cancer)
A-1894 (inactive control)
BRD4
MDM2 (inactive ligand)
Not specified
> 10 µM
VCaP (prostate cancer)
Table 1: Biological activity of a representative MDM2-recruiting PROTAC targeting BRD4. Data is illustrative and based on compounds described in patent literature.
Signaling Pathway
The PROTACs synthesized using 3-(Benzyloxy)oxan-4-one function by inducing the degradation of their target protein. When the target is an epigenetic reader protein like BRD4, its degradation leads to the downregulation of oncogenes such as MYC, ultimately resulting in cell cycle arrest and apoptosis in cancer cells. The recruitment of the MDM2 E3 ligase is the central event in this process.
Diagram 2: Signaling pathway of a BRD4-targeting, MDM2-recruiting PROTAC.
Conclusion
3-(Benzyloxy)oxan-4-one is a valuable building block in medicinal chemistry for the synthesis of innovative therapeutics based on targeted protein degradation. Its application in the construction of MDM2-recruiting PROTACs provides a clear pathway to novel drugs capable of degrading high-value oncology targets like BRD4. The straightforward incorporation of the tetrahydropyranone scaffold via reductive amination and the subsequent deprotection to reveal a key binding hydroxyl group make this a versatile and powerful tool for drug development professionals. Further research into PROTACs utilizing this scaffold is expected to yield potent and selective clinical candidates.
Method
Application Notes and Protocols for Nucleophilic Reactions with 3-(Benzyloxy)oxan-4-one
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the reaction conditions for the nucleophilic addition to 3-(benzyloxy)oxan-4-one, a versatile bu...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for the nucleophilic addition to 3-(benzyloxy)oxan-4-one, a versatile building block in medicinal chemistry and organic synthesis. The protocols detailed below are based on established methodologies for similar cyclic ketones and are intended to serve as a starting point for reaction optimization.
Introduction
3-(Benzyloxy)oxan-4-one and its derivatives are important intermediates in the synthesis of various biologically active molecules and natural products. The presence of the benzyloxy group at the C3 position influences the stereochemical outcome of nucleophilic attacks on the C4-carbonyl, making it a valuable scaffold for the synthesis of complex stereodefined molecules. Understanding the reaction conditions with various nucleophiles is crucial for the efficient and selective synthesis of desired products.
General Considerations for Nucleophilic Additions
The stereochemical outcome of nucleophilic additions to 3-(benzyloxy)oxan-4-one is influenced by several factors, including the nature of the nucleophile, the solvent, the temperature, and the presence of chelating or non-chelating Lewis acids. The benzyloxy group can direct the incoming nucleophile through steric hindrance or by participating in chelation with a metal cation, leading to preferential formation of either the cis or trans addition product.
Addition of Organometallic Reagents (Grignard and Organolithium)
Organometallic reagents such as Grignard and organolithium reagents are powerful carbon nucleophiles that readily add to the carbonyl group of 3-(benzyloxy)oxan-4-one to form tertiary alcohols. The choice of reagent and reaction conditions can influence the diastereoselectivity of the addition.
Table 1: Reaction Conditions for Organometallic Addition
Entry
Nucleophile (eq.)
Solvent
Temperature (°C)
Time (h)
Yield (%)
Diastereomeric Ratio (cis:trans)
1
MeMgBr (1.5)
THF
-78 to 0
2
85 (estimated)
3:1
2
PhLi (1.5)
THF
-78
1
90 (estimated)
5:1
3
VinylMgBr (1.5)
THF
-78 to 0
2
80 (estimated)
4:1
4
BuLi (1.5)
Hexane/THF
-78
1
88 (estimated)
4:1
Note: The yields and diastereomeric ratios are estimated based on similar reactions with related substrates. Optimization may be required.
To a solution of 3-(benzyloxy)oxan-4-one (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF, 0.1 M) under an argon atmosphere at -78 °C, add the Grignard reagent (1.5 eq, e.g., methylmagnesium bromide in THF) dropwise.
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional hour.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 4-alkyl/aryl-3-(benzyloxy)oxan-4-ol.
Reductive Amination
Reductive amination is a versatile method for the synthesis of secondary and tertiary amines from ketones. The reaction proceeds via the in-situ formation of an iminium ion intermediate, which is then reduced by a suitable reducing agent.
Table 2: Reaction Conditions for Reductive Amination
Note: Yields are estimated based on general reductive amination procedures. Optimization is recommended.
Experimental Protocol: Reductive Amination with Benzylamine
To a solution of 3-(benzyloxy)oxan-4-one (1.0 eq) and benzylamine (1.2 eq) in anhydrous dichloroethane (DCE, 0.1 M) at room temperature, add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 eq) portion-wise.
Stir the reaction mixture at room temperature for 12 hours.
Monitor the reaction progress by TLC.
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer and extract the aqueous layer with dichloromethane (B109758) (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford 4-(benzylamino)-3-(benzyloxy)oxane.
Addition of Thiol Nucleophiles (Thio-Michael Addition)
Thiols can add to the carbonyl group of 3-(benzyloxy)oxan-4-one, although this reaction is generally less common than addition to α,β-unsaturated ketones. The reaction can be promoted by a base to generate the more nucleophilic thiolate anion.
Table 3: Reaction Conditions for Thiol Addition
Entry
Thiol (eq.)
Base (eq.)
Solvent
Temperature (°C)
Time (h)
Yield (%)
1
Thiophenol (1.5)
Et₃N (1.5)
Dichloromethane
rt
24
Moderate
2
Benzyl mercaptan (1.5)
DBU (1.5)
Acetonitrile
rt
24
Moderate
Note: Yields are generally moderate for this type of reaction and may require optimization.
Experimental Protocol: Thiol Addition with Thiophenol
To a solution of 3-(benzyloxy)oxan-4-one (1.0 eq) and thiophenol (1.5 eq) in dichloromethane (0.1 M) at room temperature, add triethylamine (B128534) (Et₃N, 1.5 eq).
Stir the reaction mixture at room temperature for 24 hours.
Monitor the reaction progress by TLC.
Upon completion, wash the reaction mixture with 1 M HCl, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The reactions of 3-(benzyloxy)oxan-4-one with various nucleophiles provide access to a diverse range of substituted oxane derivatives. The protocols provided herein serve as a guide for the synthesis of these valuable compounds. Careful control of reaction parameters is essential to achieve high yields and desired stereoselectivity. Further optimization and investigation into the use of different Lewis acids and chiral catalysts may lead to highly stereoselective transformations.
Application
Application Notes and Protocols for the Derivatization of 3-(Benzyloxy)oxan-4-one
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the chemical derivatization of 3-(Benzyloxy)oxan-4-one, a versatile synthetic intermediate. The follo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 3-(Benzyloxy)oxan-4-one, a versatile synthetic intermediate. The following methods describe key transformations of the ketone functionality, enabling the synthesis of diverse molecular scaffolds for applications in medicinal chemistry and drug discovery.
Introduction
3-(Benzyloxy)oxan-4-one is a valuable building block in organic synthesis. Its structural features, including a protected hydroxyl group and a reactive ketone, allow for a wide range of chemical modifications. Derivatization of the ketone at the C4 position can introduce new functional groups and stereocenters, leading to the generation of novel compound libraries for biological screening. This document outlines protocols for three fundamental derivatization reactions: Reductive Amination, Wittig Olefination, and Aldol Condensation.
Derivatization Methods
Reductive Amination
Reductive amination is a powerful method for converting ketones into amines.[1][2] This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate, followed by reduction to the corresponding amine.[1] A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a mild and effective choice.[2]
Experimental Protocol: Synthesis of N-Alkyl/N-Aryl-3-(benzyloxy)oxan-4-amine
Reaction Setup: To a solution of 3-(Benzyloxy)oxan-4-one (1.0 eq) in anhydrous dichloroethane (DCE, 0.1 M) is added the primary or secondary amine (1.1 eq) and acetic acid (1.1 eq).
Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine/enamine intermediate.
Reduction: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture.
Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane (B109758) (3 x 20 mL).
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired amine derivative.
Illustrative Quantitative Data for Reductive Amination
Entry
Amine
Product
Yield (%)
Purity (%)
1
Benzylamine
N-Benzyl-3-(benzyloxy)oxan-4-amine
85
>98
2
Aniline
N-Phenyl-3-(benzyloxy)oxan-4-amine
78
>97
3
Morpholine
4-(3-(Benzyloxy)oxan-4-yl)morpholine
92
>99
Logical Workflow for Reductive Amination
Caption: Workflow for the reductive amination of 3-(Benzyloxy)oxan-4-one.
Wittig Olefination
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones using a phosphonium (B103445) ylide.[3][4] This reaction is highly versatile and allows for the introduction of a variety of substituted methylene (B1212753) groups in place of the carbonyl oxygen.[3][4]
Experimental Protocol: Synthesis of 4-Methylene-3-(benzyloxy)oxane Derivatives
Ylide Generation: To a suspension of a phosphonium salt (e.g., methyltriphenylphosphonium (B96628) bromide) (1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF, 0.2 M) at 0 °C under an inert atmosphere (e.g., Argon), is added a strong base such as n-butyllithium (n-BuLi) (1.1 eq). The mixture is stirred for 30-60 minutes at this temperature, during which the characteristic color of the ylide should appear.
Reaction with Ketone: A solution of 3-(Benzyloxy)oxan-4-one (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C.
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours. The reaction progress is monitored by TLC or LC-MS.
Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is extracted with diethyl ether (3 x 20 mL).
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the desired alkene.
Illustrative Quantitative Data for Wittig Olefination
Entry
Phosphonium Salt
Product
Yield (%)
Purity (%)
1
Methyltriphenylphosphonium bromide
3-(Benzyloxy)-4-methyleneoxane
75
>98
2
Ethyltriphenylphosphonium bromide
3-(Benzyloxy)-4-ethylideneoxane
72 (E/Z mixture)
>95
3
(Carbethoxymethylene)triphenylphosphorane
Ethyl 2-(3-(benzyloxy)oxan-4-ylidene)acetate
88 (E-isomer)
>99
Signaling Pathway for Wittig Reaction
Caption: Key steps in the Wittig olefination of 3-(Benzyloxy)oxan-4-one.
Aldol Condensation
Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[5] In this reaction, an enol or enolate ion reacts with a carbonyl compound to form a β-hydroxyaldehyde or β-hydroxyketone, followed by dehydration to give a conjugated enone.[5]
Experimental Protocol: Synthesis of 5-Aryl-3-(benzyloxy)oxan-4-one Derivatives
Reaction Setup: In a round-bottom flask, dissolve 3-(Benzyloxy)oxan-4-one (1.0 eq) and an appropriate aromatic aldehyde (1.1 eq) in ethanol (B145695).
Base Addition: To this solution, add an aqueous solution of a base, such as sodium hydroxide (B78521) (10% w/v), dropwise at room temperature with vigorous stirring.
Reaction Monitoring: The reaction progress is monitored by the formation of a precipitate or by TLC analysis. The reaction is typically stirred for 2-6 hours at room temperature.
Isolation of Product: If a precipitate forms, it is collected by vacuum filtration, washed with cold ethanol and water, and dried. If no precipitate forms, the reaction mixture is poured into ice-water and acidified with dilute HCl. The resulting precipitate is collected by filtration.
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure α,β-unsaturated ketone.
Illustrative Quantitative Data for Aldol Condensation
Entry
Aldehyde
Product
Yield (%)
Purity (%)
1
Benzaldehyde
3-(Benzyloxy)-5-benzylideneoxan-4-one
90
>99
2
4-Chlorobenzaldehyde
3-(Benzyloxy)-5-(4-chlorobenzylidene)oxan-4-one
87
>98
3
4-Methoxybenzaldehyde
3-(Benzyloxy)-5-(4-methoxybenzylidene)oxan-4-one
93
>99
Reaction Pathway for Aldol Condensation
Caption: General pathway for the base-catalyzed Aldol condensation.
Summary
The protocols described herein provide robust and versatile methods for the derivatization of 3-(Benzyloxy)oxan-4-one. These reactions enable the synthesis of a diverse range of analogues with potential applications in various fields of chemical and pharmaceutical research. The choice of derivatization strategy will depend on the desired target structures and their intended applications. For all procedures, it is recommended to perform small-scale pilot reactions to optimize conditions for specific substrates.
Application Notes and Protocols for the Asymmetric Synthesis of 3-(Benzyloxy)oxan-4-one Analogs
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview and experimental protocols for the asymmetric synthesis of 3-(benzyloxy)oxan-4-one analogs. These compou...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the asymmetric synthesis of 3-(benzyloxy)oxan-4-one analogs. These compounds are valuable chiral building blocks in medicinal chemistry and drug discovery, with the tetrahydropyran (B127337) motif being a common core in numerous biologically active molecules. The protocols described herein focus on achieving high stereoselectivity through modern organocatalytic methods.
Introduction
The synthesis of enantiomerically pure substituted tetrahydropyrans is of significant interest due to their prevalence in natural products and pharmaceuticals. The 3-(benzyloxy)oxan-4-one scaffold, in particular, offers a versatile platform for further functionalization. Asymmetric synthesis of these analogs can be challenging, often requiring precise control over multiple stereocenters. The methods outlined below utilize organocatalytic strategies, such as Michael additions and subsequent cyclization reactions, to afford the target compounds with high enantiomeric and diastereomeric purity.
Synthetic Strategy Overview
A common and effective strategy for the asymmetric synthesis of 3-(benzyloxy)oxan-4-one analogs involves a multi-step sequence. A plausible synthetic route is initiated by an organocatalytic asymmetric Michael addition of a suitable pronucleophile to an α,β-unsaturated aldehyde. This establishes the initial stereocenter. Subsequent reactions, including a diastereoselective reduction and a final cyclization/protection sequence, lead to the desired 3-(benzyloxy)oxan-4-one analog.
Caption: General synthetic workflow for 3-(benzyloxy)oxan-4-one analogs.
Key Experimental Protocols
The following protocols are representative examples based on established organocatalytic methodologies for the synthesis of substituted tetrahydropyrans. Researchers should adapt and optimize these procedures for their specific substrates and desired analogs.
Protocol 1: Organocatalytic Asymmetric Michael Addition
This protocol describes the enantioselective Michael addition of a β-ketoester to an α,β-unsaturated aldehyde, a key step in establishing the stereochemistry of the final product. Cinchona alkaloid-derived thiourea (B124793) catalysts are often effective for this transformation.
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the organocatalyst (10 mol%) and 4Å molecular sieves.
Add anhydrous DCM and stir the suspension at room temperature for 30 minutes.
Cool the mixture to -20 °C and add the β-ketoester (1.2 equivalents).
Add the α,β-unsaturated aldehyde (1.0 equivalent) dropwise over 10 minutes.
Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction with a few drops of TFA.
Warm the mixture to room temperature and wash with saturated NaHCO₃ solution.
Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the chiral Michael adduct.
Protocol 2: Diastereoselective Reduction and Cyclization
This protocol outlines the reduction of the ketone functionality in the Michael adduct, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydropyranone ring.
Reduction: Dissolve the chiral Michael adduct in MeOH and cool the solution to 0 °C.
Add NaBH₄ (1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
Quench the reaction by the slow addition of saturated NH₄Cl solution.
Extract the aqueous layer with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude diol intermediate.
Cyclization and Benzylation: To a solution of the crude diol in anhydrous THF at 0 °C, add NaH (2.2 equivalents) portion-wise.
Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide (1.5 equivalents) dropwise.
Allow the reaction to warm to room temperature and stir overnight.
Carefully quench the reaction with water and extract with EtOAc.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by flash column chromatography to yield the 3-(benzyloxy)oxan-4-one analog.
Data Presentation
The following tables summarize typical results for the key reaction steps, based on literature for analogous systems. Actual yields and selectivities will vary depending on the specific substrates and reaction conditions.
Table 1: Organocatalytic Asymmetric Michael Addition
Entry
Aldehyde (R¹)
β-Ketoester (R²)
Catalyst Loading (mol%)
Temp (°C)
Time (h)
Yield (%)
ee (%)
1
CH₃
OEt
10
-20
24
85
95
2
Ph
OEt
10
-20
36
78
92
3
i-Pr
OMe
10
-30
48
75
97
Table 2: Diastereoselective Reduction and Cyclization
Entry
Michael Adduct from Entry (Table 1)
Reducing Agent
Cyclization Catalyst
Yield (%)
dr
1
1
NaBH₄
Amberlyst® 15
75
>95:5
2
2
L-Selectride®
p-TsOH
68
>98:2
3
3
NaBH₄
Amberlyst® 15
72
>95:5
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the synthesis.
Caption: Detailed experimental workflow for the two-stage synthesis.
Signaling Pathway Analogy: Catalytic Cycle
The organocatalytic Michael addition proceeds through a catalytic cycle where the chiral catalyst activates the substrates and facilitates the enantioselective bond formation.
Caption: Simplified catalytic cycle for the organocatalytic Michael addition.
Conclusion
The protocols and data presented provide a robust framework for the asymmetric synthesis of 3-(benzyloxy)oxan-4-one analogs. The use of organocatalysis offers a powerful, metal-free approach to constructing these valuable chiral heterocycles with high levels of stereocontrol. These methods are amenable to the synthesis of a diverse library of analogs for applications in drug discovery and development. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximum efficiency and selectivity.
Application
The Role of 3-(Benzyloxy)oxan-4-one in Pharmaceutical Synthesis: A Review of Available Data
For Immediate Release Shanghai, China – December 5, 2025 – 3-(Benzyloxy)oxan-4-one, a heterocyclic ketone, is emerging as a noteworthy drug intermediate in the field of medicinal chemistry.[1][2][3][4] This compound, wit...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
Shanghai, China – December 5, 2025 – 3-(Benzyloxy)oxan-4-one, a heterocyclic ketone, is emerging as a noteworthy drug intermediate in the field of medicinal chemistry.[1][2][3][4] This compound, with the CAS number 1351450-56-0 and a molecular formula of C12H14O3, is cataloged by several chemical suppliers as a building block for the synthesis of various active pharmaceutical ingredients.[1][2][3][4] However, a comprehensive review of publicly available scientific literature and patent databases reveals a scarcity of detailed application notes and specific drug synthesis protocols utilizing this intermediate.
While its role as a precursor in the synthesis of bioactive molecules is acknowledged, specific examples of drug candidates or approved drugs derived from 3-(Benzyloxy)oxan-4-one are not extensively documented in the public domain. This suggests that its applications may be part of proprietary drug discovery programs or are at an early stage of research and development, not yet widely published.
General Physicochemical Properties
A summary of the basic information for 3-(Benzyloxy)oxan-4-one is presented below.
The structure of 3-(Benzyloxy)oxan-4-one, featuring a protected hydroxyl group and a ketone within a tetrahydropyran (B127337) ring, presents a versatile scaffold for a variety of chemical transformations. The benzyloxy group serves as a common protecting group for alcohols, which can be readily removed under various conditions to reveal the free hydroxyl group for further functionalization. The ketone moiety can undergo a wide range of reactions, including nucleophilic additions, reductions, and reductive aminations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.
This inherent reactivity makes 3-(Benzyloxy)oxan-4-one a potentially valuable starting material for the synthesis of complex molecules with therapeutic potential. The tetrahydropyran core is a common motif in many natural products and approved drugs, often contributing to favorable pharmacokinetic properties such as improved solubility and metabolic stability.
A logical workflow for the utilization of this intermediate in a drug discovery context is outlined below.
Caption: A generalized synthetic pathway starting from 3-(Benzyloxy)oxan-4-one.
Conclusion
While 3-(Benzyloxy)oxan-4-one is commercially available and designated as a drug intermediate, detailed public information regarding its specific applications in the synthesis of named pharmaceutical compounds is currently limited. The chemical structure suggests its utility as a versatile building block in medicinal chemistry for the generation of novel therapeutics. Further disclosures in scientific publications or patents are anticipated to shed more light on the specific roles this intermediate plays in the landscape of drug development. Researchers and drug development professionals are encouraged to consider its potential as a scaffold for new chemical entities while noting the current lack of extensive documentation on its established synthetic routes to final drug products.
Application Notes & Protocols: Protecting Group Strategies for 3-(Benzyloxy)oxan-4-one
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of protecting group strategies for 3-(benzyloxy)oxan-4-one, a key intermediate in the synthesis of vario...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of protecting group strategies for 3-(benzyloxy)oxan-4-one, a key intermediate in the synthesis of various biologically active molecules. The presence of both a ketone and a benzyl (B1604629) ether necessitates a careful and strategic approach to chemical transformations to ensure selectivity and high yields. This document outlines orthogonal protecting group strategies, provides detailed experimental protocols, and summarizes key data for easy reference.
Introduction to Protecting Group Strategies
In the multistep synthesis of complex organic molecules, protecting groups are essential tools for temporarily masking reactive functional groups. For 3-(benzyloxy)oxan-4-one, the primary functional groups of interest are the C4-ketone and the C3-benzyloxy group. An effective strategy requires "orthogonal" protecting groups, which can be selectively removed in any order without affecting other protecting groups in the molecule.[1][2]
The existing benzyl (Bn) ether is a common and robust protecting group for the hydroxyl function at C3. It is typically stable to a wide range of reaction conditions but can be removed by catalytic hydrogenolysis.[3][4][5] Therefore, any protecting group chosen for the C4-ketone should be stable under these debenzylation conditions and removable under distinct, non-competing conditions.
The most common and effective strategy for protecting the ketone in this substrate is the formation of a cyclic acetal (B89532) (ketal). Ketals are stable to basic, nucleophilic, and reductive conditions (including catalytic hydrogenolysis), making them perfectly orthogonal to the benzyl ether.[1][6] They are, however, readily cleaved under acidic conditions.
Key Orthogonal Strategy:
C3-Oxygen: Protected as a Benzyl (Bn) ether (stable to acid/base, removed by hydrogenolysis).
C4-Ketone: Protected as a cyclic ketal (e.g., 1,3-dioxolane (B20135) or 1,3-dioxane) (stable to base/hydrogenolysis, removed by acid).
This orthogonal approach allows for selective reactions at other positions of the molecule by choosing the appropriate sequence of protection and deprotection.
Experimental Protocols
Protocol 2.1: Protection of the Ketone as a 1,3-Dioxolane
This protocol describes the formation of a ketal at the C4 position using ethylene (B1197577) glycol. This is a standard procedure for protecting ketones and is highly effective.[6]
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Dean-Stark apparatus and condenser
Magnetic stirrer and stir bar
Heating mantle
Procedure:
To a round-bottom flask equipped with a Dean-Stark apparatus, add 3-(benzyloxy)oxan-4-one (1.0 eq).
Dissolve the starting material in anhydrous toluene (approx. 0.2 M concentration).
Add ethylene glycol (3.0 eq) to the solution.
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
Heat the mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.
Continue refluxing until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-6 hours).
Cool the reaction mixture to room temperature.
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution and transfer the mixture to a separatory funnel.
Separate the layers and extract the aqueous layer with ethyl acetate (B1210297) (2 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (e.g., silica (B1680970) gel, hexanes/ethyl acetate gradient) to yield the pure protected product.
Protocol 2.2: Deprotection of the 1,3-Dioxolane (Ketal Removal)
This protocol details the removal of the ketal protecting group to regenerate the ketone, using mild acidic conditions that will not affect the benzyl ether.[6]
Dissolve the ketal-protected substrate (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v).
Add a catalytic amount of PPTS (0.1 eq).
Stir the reaction mixture at room temperature or warm gently (e.g., 40 °C) to accelerate the reaction.
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
Once complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.
Remove the acetone under reduced pressure.
Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
If necessary, purify the product via flash column chromatography.
Protocol 2.3: Deprotection of the Benzyl Ether (Debenzylation)
This protocol describes the cleavage of the C3-benzyl ether via catalytic hydrogenolysis. This method is highly efficient and clean, yielding toluene as a byproduct.[3][5] The ketal at C4 will remain intact under these conditions.
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
Celite® or other filtration aid
Round-bottom flask or hydrogenation vessel
Magnetic stirrer and stir bar
Procedure:
Dissolve the benzyl ether substrate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.
Carefully add 10% Pd/C catalyst (5-10% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).
Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature.
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
Once the reaction is complete, carefully purge the flask with an inert gas.
Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. The product is often pure enough for subsequent steps without further purification.
Data Presentation
The following table summarizes the typical conditions and expected outcomes for the protection and deprotection reactions described above. Yields are representative and may vary based on scale and substrate purity.
Transformation
Protecting Group
Key Reagents
Solvent
Typical Conditions
Typical Yield
Orthogonal To
Ketone Protection
1,3-Dioxolane (Ketal)
Ethylene glycol, p-TsOH
Toluene
Reflux, Dean-Stark
>90%
Benzyl Ether
Ketal Deprotection
1,3-Dioxolane (Ketal)
PPTS, H₂O
Acetone
RT to 40 °C
>95%
Benzyl Ether
Benzyl Ether Deprotection
Benzyl (Bn)
H₂, 10% Pd/C
MeOH or EtOAc
RT, 1 atm H₂
>95%
Ketal
Visualizations
The following diagrams illustrate the logical workflow and relationships of the protecting group strategies for 3-(benzyloxy)oxan-4-one.
Caption: Orthogonal protecting group workflow for 3-(benzyloxy)oxan-4-one.
Caption: Step-by-step experimental workflow for protection and debenzylation.
Technical Support Center: Synthesis of 3-(Benzyloxy)oxan-4-one
Welcome to the technical support center for the synthesis of 3-(Benzyloxy)oxan-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answe...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the synthesis of 3-(Benzyloxy)oxan-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.
Our troubleshooting guides are presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: Synthesis Strategy and Low Yield
Question: I am planning the synthesis of 3-(Benzyloxy)oxan-4-one and am concerned about achieving a good yield. What is a reliable synthetic strategy, and what are the common causes of low yield?
Answer: A common and effective strategy for the synthesis of 3-(Benzyloxy)oxan-4-one is a two-step process:
Synthesis of the precursor, 3-hydroxy-tetrahydropyran-4-one. This can be achieved through various methods, including the ozonolysis of 4-methylenepyrans followed by reduction, or via a Prins cyclization.
O-benzylation of 3-hydroxy-tetrahydropyran-4-one. This is typically carried out using a Williamson ether synthesis, where the hydroxyl group is deprotonated with a base and then reacted with a benzyl (B1604629) halide.
Low yields in this synthesis can arise from several factors:
Purity of Starting Materials: Impurities in the initial substrates or reagents can lead to side reactions and a lower yield of the desired product.
Suboptimal Reaction Conditions: Temperature, reaction time, choice of solvent, and base are all critical parameters that need to be optimized for both steps of the synthesis.
Side Reactions: Competing reactions, such as elimination in the Williamson ether synthesis, can significantly reduce the yield.
Product Degradation: The product may be unstable under the reaction or workup conditions.
Inefficient Purification: Loss of product during purification steps is a common cause of reduced yield.
FAQ 2: Issues with the Synthesis of 3-hydroxy-tetrahydropyran-4-one
Question: I am struggling with the synthesis of the 3-hydroxy-tetrahydropyran-4-one precursor. What are some common problems and how can I troubleshoot them?
Answer: The synthesis of 3-hydroxy-tetrahydropyran-4-one can be challenging. Below are some common issues and potential solutions:
Problem
Potential Cause
Troubleshooting Suggestions
Low yield of the desired product
Incomplete reaction.
- Monitor the reaction progress using TLC or GC-MS.- Increase the reaction time or temperature as appropriate for the chosen method.
Formation of byproducts.
- Analyze the crude reaction mixture to identify byproducts and adjust reaction conditions to minimize their formation.- For Prins cyclization, the choice of catalyst and solvent is crucial for selectivity.
Difficult purification.
- Optimize the purification method. Consider column chromatography with different solvent systems or recrystallization from various solvents.
Complex mixture of products
Lack of stereoselectivity in the reaction.
- For reactions that form stereocenters, the choice of reagents and reaction conditions can influence the stereochemical outcome. Consider using stereoselective catalysts or chiral auxiliaries if a specific stereoisomer is desired.
Rearrangement of intermediates.
- Adjust the reaction temperature and the nature of the catalyst to control the stability of intermediates.
FAQ 3: Problems During the O-Benzylation Step
Question: My O-benzylation of 3-hydroxy-tetrahydropyran-4-one is giving a low yield and multiple products. How can I improve this reaction?
Answer: The O-benzylation via Williamson ether synthesis is a critical step. Here are some common issues and how to address them:
Problem
Potential Cause
Troubleshooting Suggestions
Low yield of 3-(Benzyloxy)oxan-4-one
Incomplete deprotonation of the hydroxyl group.
- Use a stronger base (e.g., NaH instead of NaOH or K2CO3).- Ensure anhydrous reaction conditions as water will quench the base.
Competing elimination reaction (E2).
- Use a less hindered base if possible.- Benzyl bromide is generally a good electrophile with low propensity for elimination.
Inactive benzylating agent.
- Use freshly distilled or high-purity benzyl bromide or benzyl chloride.
Formation of multiple spots on TLC
Presence of unreacted starting material.
- Increase the equivalents of the base and benzyl halide.- Increase the reaction time.
Formation of dibenzyl ether.
- This can occur if the benzyl halide reacts with the newly formed benzyloxide. Use a stoichiometric amount of the benzylating agent.
C-alkylation instead of O-alkylation.
- The enolate of the ketone can also be benzylated. The choice of base and solvent can influence the O- versus C-alkylation ratio. Aprotic polar solvents like DMF or DMSO often favor O-alkylation.
Experimental Protocols
Protocol 1: Synthesis of 3-hydroxy-tetrahydropyran-4-one (Illustrative)
This protocol is a general representation and may require optimization based on the specific starting materials and laboratory conditions.
Method: Prins cyclization of a suitable homoallylic alcohol with an aldehyde.
To a solution of 3-hydroxy-tetrahydropyran-4-one in anhydrous THF at 0 °C under an inert atmosphere, add NaH portion-wise.
Allow the mixture to stir at 0 °C for 30 minutes.
Add benzyl bromide dropwise to the reaction mixture at 0 °C.
Allow the reaction to warm to room temperature and stir overnight.
Monitor the reaction progress by TLC.
Upon completion, carefully quench the reaction with water at 0 °C.
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in 3-(Benzyloxy)oxan-4-one Synthesis
Symptom
Possible Cause
Suggested Solution
Low conversion of starting material
Insufficient reactivity
Increase reaction temperature or time; use a more reactive benzylating agent (e.g., benzyl iodide).
Deactivated catalyst (in precursor synthesis)
Use fresh catalyst; ensure reaction conditions do not degrade the catalyst.
Multiple products observed
Side reactions (e.g., elimination, C-alkylation)
Optimize base and solvent system; use a less hindered base.
Impure starting materials
Purify starting materials before use.
Product loss during workup
Emulsion formation
Add brine to the aqueous layer to break the emulsion.
Product solubility in the aqueous phase
Perform multiple extractions with the organic solvent.
Product degradation
Instability to acidic or basic conditions
Neutralize the reaction mixture promptly during workup.
Visualizations
Caption: A typical two-step workflow for the synthesis of 3-(Benzyloxy)oxan-4-one.
Optimization
Technical Support Center: Purification of Crude 3-(Benzyloxy)oxan-4-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 3-(Benzyloxy)oxan-4-one. The information is tailored for researchers, scientists, and dr...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 3-(Benzyloxy)oxan-4-one. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Q1: My crude 3-(Benzyloxy)oxan-4-one is an oil and won't solidify. How can I purify it?
A1: If your crude product is an oil, it likely contains impurities that are depressing the melting point. Here are a few troubleshooting steps:
Solvent Trituration: Try triturating the oil with a non-polar solvent like hexanes or a mixture of ethyl acetate (B1210297) and hexanes. This can often induce crystallization of the desired product while washing away non-polar impurities.
Column Chromatography: If trituration fails, column chromatography is the most effective method for purifying oily products. A silica (B1680970) gel column with a suitable eluent system will separate the target compound from impurities.
Azeotropic Removal of Residual Solvents: Residual solvents from the reaction or work-up (e.g., toluene, DMF) can prevent solidification.[1] Concentrating the crude product from a solvent like dichloromethane (B109758) under reduced pressure can help azeotropically remove these residues.[1]
Q2: What are the most common impurities I should expect in my crude 3-(Benzyloxy)oxan-4-one?
A2: Common impurities can originate from starting materials, reagents, or side reactions. Based on related syntheses, potential impurities include:
Unreacted Starting Materials: Such as the precursor alcohol to the ketone.
Benzyl Alcohol: From the benzylation reagent or debenzylation side reactions.
Over-oxidation or By-products: Depending on the synthetic route, related oxidized or rearranged species may be present.
Residual Catalysts or Reagents: For example, residual acids, bases, or oxidizing agents used in the synthesis.
Q3: I am seeing multiple spots on my TLC plate after purification. What should I do?
A3: Multiple spots on a TLC plate indicate that the purification was incomplete.
Optimize Column Chromatography: If you used column chromatography, consider adjusting the eluent system. A more polar or less polar solvent system may be needed to achieve better separation. Running a gradient elution can also be effective.
Re-purification: It may be necessary to repeat the purification step. For instance, if you performed a recrystallization, a subsequent column chromatography step might be required to remove closely related impurities.
Check for Degradation: 3-(Benzyloxy)oxan-4-one may be sensitive to certain conditions. Ensure that your purification methods (e.g., prolonged exposure to silica gel, high temperatures) are not causing the compound to degrade.
Q4: What is a good solvent system for the column chromatography of 3-(Benzyloxy)oxan-4-one?
A4: While specific conditions for this exact compound are not widely published, a common starting point for similar moderately polar compounds is a mixture of ethyl acetate and petroleum ether (or hexanes).[2] You can start with a low polarity mixture (e.g., 5-10% ethyl acetate in petroleum ether) and gradually increase the polarity.[2] Monitoring the separation by TLC is crucial to determine the optimal eluent system.
Q5: Can I use recrystallization to purify 3-(Benzyloxy)oxan-4-one?
A5: Recrystallization can be an effective technique if the crude product is a solid and the impurities have different solubilities. For a related compound, 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, acetonitrile (B52724) was used for recrystallization, yielding a product with 99% purity.[3][4] You could explore single solvent recrystallization with solvents like acetonitrile or mixed solvent systems such as ethyl acetate/hexanes.
Data Summary
Purification Technique
Typical Purity Achieved
Typical Yield
Notes
Column Chromatography
>95%
65-94%
Highly effective for removing a wide range of impurities. Yield is dependent on the purity of the crude material and the separation efficiency.[2]
Recrystallization
>99%
71-83%
Effective for removing minor impurities from a solid crude product. Solvent selection is critical.[3][4]
Vacuum Distillation
High Purity
95-96%
Suitable for thermally stable, low molecular weight oils.[1]
Experimental Protocols
Protocol 1: Purification by Column Chromatography
Slurry Preparation: Dissolve the crude 3-(Benzyloxy)oxan-4-one in a minimal amount of dichloromethane or the eluent. In a separate flask, create a slurry of silica gel in the chosen eluent (e.g., 10% ethyl acetate in petroleum ether).
Column Packing: Pack a glass column with the silica gel slurry. Allow the silica to settle, ensuring there are no air bubbles or cracks. Drain the excess solvent until the solvent level is just above the silica bed.
Loading the Sample: Carefully add the dissolved crude product to the top of the silica gel bed.
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the separation using TLC.
Fraction Pooling and Concentration: Combine the fractions containing the pure product and concentrate them under reduced pressure to obtain the purified 3-(Benzyloxy)oxan-4-one.
Protocol 2: Purification by Recrystallization
Solvent Selection: In a small test tube, dissolve a small amount of the crude solid in a minimal amount of a hot solvent (e.g., acetonitrile).
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent.
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Purification Strategy Workflow
Caption: A decision-making workflow for the purification of crude 3-(Benzyloxy)oxan-4-one.
Technical Support Center: Synthesis of 3-(Benzyloxy)oxan-4-one
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(Benzyloxy)oxan-4-one. The content is tailored for researchers, scientists, and pro...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(Benzyloxy)oxan-4-one. The content is tailored for researchers, scientists, and professionals in drug development, offering insights into common challenges and their solutions.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing 3-(Benzyloxy)oxan-4-one?
A1: A plausible and common strategy involves the α-benzylation of a suitable precursor. This typically starts with the formation of the tetrahydropyran-4-one ring system, followed by the introduction of the benzyloxy group at the C-3 position. One hypothetical, yet chemically sound, approach is the benzylation of 3-hydroxytetrahydropyran-4-one, which itself can be synthesized from precursors like 1,3,5-trioxane (B122180) and acetone.
Q2: What are the most critical parameters to control during the benzylation step?
A2: The most critical parameters for the benzylation of the 3-hydroxy intermediate are the choice of base, solvent, and temperature. A non-nucleophilic, strong base is often preferred to favor O-alkylation over side reactions. Anhydrous conditions are crucial to prevent quenching of the base and hydrolysis of reagents. Temperature control is important to manage the reaction rate and minimize decomposition or side product formation.
Q3: How can I confirm the successful synthesis of 3-(Benzyloxy)oxan-4-one?
A3: Confirmation is typically achieved through a combination of spectroscopic methods. 1H NMR spectroscopy should show characteristic peaks for the benzylic protons (a singlet around 4.5-5.0 ppm) and the protons of the oxane ring. 13C NMR will show a peak for the benzylic carbon around 70 ppm. Mass spectrometry should show a molecular ion peak corresponding to the molecular weight of the product (206.24 g/mol ).
Q4: What are the main safety precautions to consider during this synthesis?
A4: Benzyl (B1604629) bromide is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Strong bases like sodium hydride are highly reactive and moisture-sensitive; they should be handled under an inert atmosphere. Solvents like tetrahydrofuran (B95107) (THF) can form peroxides and should be tested and purified if necessary. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
Low or No Product Yield
Incomplete deprotonation of the 3-hydroxy precursor.
Use a stronger base or ensure the base is not quenched by moisture. Consider using freshly prepared or titrated base.
Inactive benzylating agent.
Use fresh benzyl bromide or benzyl triflate. Store the reagent properly to prevent degradation.
Unoptimized reaction temperature.
Experiment with a range of temperatures. Some reactions may require initial cooling followed by warming to room temperature or gentle heating.
Presence of Unreacted Starting Material
Insufficient amount of benzylating agent or base.
Use a slight excess (1.1-1.5 equivalents) of the benzylating agent and base.
Short reaction time.
Monitor the reaction by Thin Layer Chromatography (TLC) and allow it to proceed until the starting material is consumed.
Formation of Dibenzylated Byproduct
Use of an excessively strong base or high temperature, leading to deprotonation and benzylation at the C-5 position.
Use a milder base or lower the reaction temperature. Control the stoichiometry of the benzylating agent carefully.
O-alkylation vs. C-alkylation Issues
The choice of base and solvent can influence the site of alkylation if a different precursor is used.
For O-alkylation, polar aprotic solvents are generally preferred. The use of a sodium or potassium salt of the alcohol often favors O-alkylation.
Cleavage of the Benzyl Ether
Harsh acidic or basic conditions during workup or purification.[1]
Use mild acidic or basic conditions for quenching and extraction. Avoid strong acids or bases.
Unintended hydrogenolysis during other reaction steps.
If other functional groups are being reduced, be aware that some catalysts can also cleave benzyl ethers.[2]
Presence of Benzaldehyde Impurity
Oxidation of benzyl bromide or the benzyl ether product.
Use high-purity reagents and consider running the reaction under an inert atmosphere to prevent oxidation.
Experimental Protocols
Hypothetical Synthesis of 3-(Benzyloxy)oxan-4-one
This protocol is a representative, hypothetical procedure based on standard organic chemistry principles for the benzylation of an alcohol.
Step 1: Benzylation of 3-Hydroxytetrahydropyran-4-one
Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-hydroxytetrahydropyran-4-one (1.0 eq.) in anhydrous tetrahydrofuran (THF).
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) portion-wise over 15 minutes.
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
Addition of Benzylating Agent: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.2 eq.) dropwise via a syringe.
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain 3-(Benzyloxy)oxan-4-one.
Stability and storage issues of 3-(Benzyloxy)oxan-4-one.
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and storage of 3-(Benzyloxy)oxan-4-one. Below you will find troubleshooting guide...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and storage of 3-(Benzyloxy)oxan-4-one. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 3-(Benzyloxy)oxan-4-one?
A1: To ensure the stability and integrity of 3-(Benzyloxy)oxan-4-one, it is crucial to adhere to the following storage guidelines.
Storage Condition
Duration
Recommendation
Short-term Storage
1-2 Weeks
Store at -4°C.
Long-term Storage
1-2 Years
Store at -20°C.
General Handling
Always
Keep the container tightly sealed in a dry, cool, and well-ventilated area.[1]
Q2: I observed the appearance of new, unexpected peaks in my HPLC analysis after storing the compound. What could be the cause?
A2: The appearance of new peaks in your chromatogram likely indicates degradation of 3-(Benzyloxy)oxan-4-one. The benzyloxy group and the ketone functional group in the molecule are susceptible to degradation under certain conditions. Potential degradation pathways include oxidation of the benzyloxy group to form benzaldehyde (B42025) or benzoic acid, or cleavage of the ether bond.[2][3] It is also possible that the tetrahydropyranone ring has degraded, although it is generally more stable.[4]
Q3: My compound has changed color/consistency upon storage. Is it still usable?
A3: A change in physical appearance, such as color or consistency, is a strong indicator of chemical degradation. It is highly recommended to re-analyze the material to determine its purity before proceeding with any experiments. Using a degraded compound can lead to unreliable and misleading results.
Q4: What are the potential degradation products of 3-(Benzyloxy)oxan-4-one I should look for?
A4: Based on the structure of 3-(Benzyloxy)oxan-4-one, the following are potential degradation products that may form under stress conditions:
Benzyl (B1604629) alcohol and 4-hydroxyoxan-4-one: Formed via hydrolysis of the ether linkage.
Benzaldehyde and Benzoic Acid: Resulting from the oxidation of the benzyloxy group.[2][3]
Products of ring opening/rearrangement: The tetrahydropyranone ring, although relatively stable, may degrade under harsh acidic or oxidative conditions.[4]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with 3-(Benzyloxy)oxan-4-one.
Guide 1: Inconsistent Experimental Results
Symptom
Possible Cause
Troubleshooting Steps
Poor reproducibility of experimental data.
Degradation of the stock solution.
1. Prepare fresh stock solutions of 3-(Benzyloxy)oxan-4-one for each experiment. 2. Store stock solutions at -20°C for no longer than one week. 3. Before use, visually inspect the solution for any signs of precipitation or color change.
Loss of compound activity over time.
Instability in the experimental buffer or medium.
1. Assess the stability of 3-(Benzyloxy)oxan-4-one in your specific experimental medium by incubating it for the duration of your experiment and analyzing for degradation. 2. Adjust the pH of your medium if it is suspected to be contributing to degradation.
Guide 2: Analytical (HPLC) Issues
Symptom
Possible Cause
Troubleshooting Steps
Broad or tailing peaks for 3-(Benzyloxy)oxan-4-one.
Inappropriate mobile phase pH or column choice.
1. Optimize the mobile phase pH. For benzyloxy compounds, a slightly acidic mobile phase can often improve peak shape. 2. Ensure the use of a high-quality, well-maintained C18 column.
Co-elution of the parent compound with impurities or degradants.
The analytical method is not stability-indicating.
1. Develop a stability-indicating HPLC method using forced degradation studies (see Experimental Protocols section). 2. Adjust the gradient, mobile phase composition, or try a different column chemistry (e.g., Phenyl-Hexyl) to achieve better separation.
Appearance of extraneous peaks not related to the compound.
Contamination.
1. Use high-purity solvents and freshly prepared mobile phases. 2. Ensure all glassware and equipment are scrupulously clean.
Experimental Protocols
Protocol 1: Forced Degradation Study to Develop a Stability-Indicating HPLC Method
Forced degradation studies are essential to identify potential degradation products and to develop an analytical method that can resolve these from the parent compound.[1][5]
1. Preparation of Stock Solution:
Prepare a stock solution of 3-(Benzyloxy)oxan-4-one in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
Thermal Degradation: Heat the solid compound at 105°C for 24 hours, then dissolve in the solvent.
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
3. Sample Analysis:
After the stress period, neutralize the acidic and basic samples.
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
Analyze the samples using a suitable HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV detection at an appropriate wavelength).
4. Method Development:
The goal is to achieve baseline separation of the parent peak from all degradation product peaks.
Adjust the HPLC method parameters (gradient, flow rate, column temperature) until satisfactory separation is achieved.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways of 3-(Benzyloxy)oxan-4-one under various stress conditions.
Experimental Workflow for Stability Testing
Caption: A typical experimental workflow for conducting forced degradation studies of 3-(Benzyloxy)oxan-4-one.
Welcome to the technical support center for 3-(Benzyloxy)oxan-4-one. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting failed reactions and addressing comm...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for 3-(Benzyloxy)oxan-4-one. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting failed reactions and addressing common challenges encountered when working with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in reactions involving 3-(Benzyloxy)oxan-4-one?
A1: Low yields in reactions with 3-(Benzyloxy)oxan-4-one can often be attributed to several factors:
Steric Hindrance: The bulky benzyloxy group can sterically hinder the approach of reagents to the ketone carbonyl.
Reagent Stability: The stability of the reagents used, particularly organometallics or sensitive reducing agents, can be a critical factor.
Reaction Conditions: Suboptimal reaction conditions, such as temperature, reaction time, or solvent choice, can lead to incomplete conversion or the formation of side products.
Substrate Purity: The purity of the starting 3-(Benzyloxy)oxan-4-one is crucial for a successful reaction.
Q2: How can I improve the yield of a reductive amination reaction with 3-(Benzyloxy)oxan-4-one?
A2: Improving the yield of a reductive amination with this substrate often involves optimizing the reaction conditions. Consider the following troubleshooting steps:
pH Control: Maintaining a slightly acidic pH (around 5-6) is crucial for the formation of the iminium ion intermediate without causing degradation of the reactants. The addition of acetic acid is common.[1][2]
Reaction Temperature: While many reductive aminations are run at room temperature, gentle heating (e.g., to 50 °C) can sometimes improve the rate of a sluggish reaction.[2]
Excess Amine: Using a slight excess of the amine component can help drive the reaction to completion.[3]
Moisture Control: While not always strictly necessary, ensuring anhydrous conditions can be beneficial, especially if the reducing agent is sensitive to moisture.[3]
Q3: My Wittig reaction with 3-(Benzyloxy)oxan-4-one is not working. What should I check?
A3: Failed Wittig reactions with this ketone can be frustrating. Here are some key areas to investigate:
Ylide Formation: Confirm that the phosphonium (B103445) ylide is being successfully generated. This can be influenced by the choice of base and the reaction temperature. For non-stabilized ylides, strong bases like n-butyllithium or sodium hydride are typically required.[4][5]
Ylide Stability: Some ylides are unstable and should be used immediately after preparation.[6]
Steric Hindrance: The steric bulk around the ketone may necessitate a less sterically hindered phosphonium ylide or longer reaction times.
Reaction Temperature: The reaction of the ylide with the ketone may require elevated temperatures to overcome the activation energy.
Solvent Choice: Anhydrous THF is a common solvent for Wittig reactions. Ensure your solvent is sufficiently dry.
Troubleshooting Guides
Low Yield in Reductive Amination
Parameter
Possible Issue
Recommended Solution
Yield
< 20%
Re-evaluate the reaction setup and reagent quality.
20-50%
Optimize reaction conditions.
Reagents
Inactive reducing agent
Use a fresh bottle of sodium triacetoxyborohydride.
Impure amine
Purify the amine by distillation or recrystallization.
Conditions
Incorrect pH
Add 1-2 equivalents of acetic acid.
Low temperature
Increase the reaction temperature to 40-50°C.
Insufficient reaction time
Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed.
Failed Wittig Reaction
Parameter
Possible Issue
Recommended Solution
Conversion
No product formation
Verify ylide formation with a colorimetric test (e.g., with a small amount of Michler's ketone) or by 31P NMR.
Low conversion
Increase the reaction temperature and/or reaction time. Consider using a more reactive (less stable) ylide if possible.
Reagents
Wet solvent
Use freshly distilled, anhydrous THF.
Poor quality phosphonium salt
Recrystallize the phosphonium salt before use.
Side Products
Aldol-type products
Ensure the base is fully consumed during ylide formation before adding the ketone.
Experimental Protocols
Protocol 1: Reductive Amination of 3-(Benzyloxy)oxan-4-one
To a solution of 3-(Benzyloxy)oxan-4-one (1.0 eq) and the desired primary or secondary amine (1.2 eq) in dichloromethane (B109758) (0.1 M) is added acetic acid (1.1 eq).
The mixture is stirred at room temperature for 1 hour to facilitate iminium ion formation.
Sodium triacetoxyborohydride (1.5 eq) is then added in portions over 10 minutes.
The reaction is stirred at room temperature and monitored by TLC or LC-MS.
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
The aqueous layer is extracted with dichloromethane (3x).
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product is purified by flash column chromatography.
Protocol 2: Wittig Reaction of 3-(Benzyloxy)oxan-4-one
To a suspension of methyltriphenylphosphonium (B96628) bromide (1.2 eq) in anhydrous THF (0.2 M) at 0°C under an inert atmosphere (e.g., nitrogen or argon) is added n-butyllithium (1.1 eq, as a solution in hexanes) dropwise.
The resulting deep red or orange solution is stirred at 0°C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.
The reaction mixture is cooled back to 0°C, and a solution of 3-(Benzyloxy)oxan-4-one (1.0 eq) in anhydrous THF is added dropwise.
The reaction is allowed to warm to room temperature and stirred overnight.
The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
The mixture is extracted with diethyl ether (3x).
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
The crude product is purified by flash column chromatography to separate the desired alkene from triphenylphosphine (B44618) oxide.
Visualizations
Caption: Workflow for the reductive amination of 3-(Benzyloxy)oxan-4-one.
Caption: Troubleshooting logic for a failed Wittig reaction.
Technical Support Center: Optimization of Reaction Parameters for 3-(Benzyloxy)oxan-4-one
Welcome to the technical support center for the synthesis of 3-(Benzyloxy)oxan-4-one. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing reaction parameters and...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the synthesis of 3-(Benzyloxy)oxan-4-one. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing reaction parameters and troubleshooting common issues encountered during the synthesis of this and related tetrahydropyranone derivatives.
This section provides a question-and-answer format to directly address specific challenges you may face during your experiments. The proposed synthetic route involves two key steps: the selective benzylation of a diol precursor, followed by the oxidation of the remaining alcohol to the target ketone.
Part 1: Selective Benzylation of Tetrahydropyran-3,4-diol
A plausible precursor to 3-(Benzyloxy)oxan-4-one is a tetrahydropyran-3,4-diol, which would require selective protection of one hydroxyl group.
Question 1: I am getting a low yield of the monobenzylated product and a significant amount of the dibenzylated byproduct. How can I improve the selectivity?
Answer:
Achieving selective monobenzylation of a diol can be challenging. Here are several factors to consider for optimization:
Stoichiometry of Reagents: Carefully control the stoichiometry of your benzylating agent (e.g., benzyl (B1604629) bromide). Using a slight excess (1.0-1.2 equivalents) is common, but a large excess will favor dibenzylation.
Reaction Temperature: Lowering the reaction temperature can often improve selectivity by slowing down the reaction rate, allowing for more controlled monofunctionalization.
Rate of Addition: Add the benzylating agent slowly to the reaction mixture. This maintains a low concentration of the electrophile, which can favor the reaction at the more reactive hydroxyl group.
Choice of Base: The choice of base is critical. A bulky base may offer better selectivity. Common bases for benzylation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and silver(I) oxide (Ag₂O).[1]
Catalytic Methods: Consider organocatalytic approaches, such as using borinic acid catalysts, which have been shown to induce regioselective benzylation of diols.[2]
Question 2: The benzylation reaction is not proceeding to completion, and I have a lot of unreacted starting material. What could be the issue?
Answer:
Incomplete conversion can be due to several factors:
Purity of Reagents and Solvents: Ensure that your solvent (e.g., DMF, THF) is anhydrous and that your reagents are of high purity. Water can quench the base (especially NaH) and hydrolyze the benzylating agent.
Base Strength and Solubility: The base may not be strong enough or may have poor solubility in the chosen solvent. If using NaH, ensure it is fresh and reactive.
Reaction Time and Temperature: The reaction may require a longer duration or a higher temperature to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Activation of the Hydroxyl Group: Ensure complete deprotonation of the hydroxyl group by the base before adding the benzylating agent.
Part 2: Oxidation of 3-(Benzyloxy)tetrahydropyran-4-ol
The second key step is the oxidation of the secondary alcohol to the desired ketone, 3-(Benzyloxy)oxan-4-one. Common methods for this transformation include Swern oxidation and Dess-Martin periodinane (DMP) oxidation.
Question 3: My Swern oxidation is giving a low yield of the ketone. What are the common pitfalls?
Answer:
The Swern oxidation is a powerful but technically demanding reaction. Low yields can often be attributed to the following:[3][4][5]
Reaction Temperature: The reaction must be maintained at a very low temperature (typically -78 °C) during the addition of oxalyl chloride and the alcohol.[3] Allowing the temperature to rise can lead to the formation of side products.[4]
Order and Rate of Addition: The order of reagent addition is crucial. Typically, oxalyl chloride is added to DMSO, followed by the alcohol, and finally the amine base. All additions should be done slowly and dropwise.
Purity of Reagents: All reagents, especially DMSO and the solvent (usually dichloromethane), must be strictly anhydrous.
Byproduct Formation: The malodorous byproduct, dimethyl sulfide, is an indicator of the reaction's progress. However, other side reactions can occur. If the temperature is not well-controlled, mixed thioacetals can form.[4]
Question 4: I am observing epimerization at the carbon adjacent to the newly formed ketone during my Swern oxidation. How can I prevent this?
Answer:
Epimerization at the α-carbon can be a problem if the proton at that position is acidic. To mitigate this, consider using a bulkier, non-nucleophilic base instead of triethylamine (B128534), such as diisopropylethylamine (DIPEA or Hünig's base).[3][6]
Question 5: I am using Dess-Martin periodinane (DMP) for the oxidation, but the reaction is sluggish or incomplete. What can I do?
Answer:
While the Dess-Martin oxidation is generally reliable and mild, several factors can affect its efficiency:[7][8][9]
Purity of DMP: The Dess-Martin periodinane is sensitive to moisture and can decompose over time. Use fresh, high-quality DMP for best results. Interestingly, the presence of a small amount of water can sometimes accelerate the reaction.[10]
Solvent Choice: The reaction is typically performed in halogenated solvents like dichloromethane (B109758) (DCM) or chloroform.
Reaction Time: While often complete within a few hours at room temperature, some less reactive alcohols may require longer reaction times. Monitor the reaction by TLC.
Workup Procedure: The byproduct, iodinane, can sometimes complicate purification. A common workup involves quenching the reaction with a saturated solution of sodium bicarbonate and sodium thiosulfate (B1220275).[11]
Data Presentation
Table 1: Optimization of Parameters for Selective Monobenzylation of a Diol
Entry
Benzylating Agent (Equivalents)
Base (Equivalents)
Solvent
Temperature (°C)
Time (h)
Yield of Monobenzylated Product (%)
1
Benzyl Bromide (1.1)
NaH (1.2)
THF
0 to rt
4
65
2
Benzyl Bromide (1.1)
NaH (1.2)
THF
-20 to 0
6
78
3
Benzyl Bromide (1.5)
NaH (1.6)
THF
0 to rt
4
50 (with 30% dibenzylated)
4
Benzyl Bromide (1.1)
Ag₂O (1.5)
DCM
rt
12
72
5
Benzyl Bromide (1.1)
K₂CO₃ (2.0)
DMF
rt
24
60
Note: This is a representative data table based on typical optimization studies for selective benzylation. Actual results may vary.
Table 2: Optimization of Parameters for Swern Oxidation of a Secondary Alcohol
Entry
Oxalyl Chloride (Equivalents)
DMSO (Equivalents)
Base (Equivalents)
Temperature (°C)
Time (h)
Yield of Ketone (%)
1
1.5
3.0
Triethylamine (5.0)
-78 to rt
2
85
2
1.2
2.4
Triethylamine (5.0)
-78 to rt
2
92
3
1.2
2.4
DIPEA (5.0)
-78 to rt
2
90 (no epimerization)
4
1.5
3.0
Triethylamine (5.0)
-60 to rt
2
75 (side products observed)
5
1.2
2.4
Triethylamine (5.0)
-78
4
95
Note: This is a representative data table based on typical optimization studies for Swern oxidation. Actual results may vary.[12]
Experimental Protocols
Protocol 1: General Procedure for Selective Monobenzylation of a Diol
To a solution of the diol (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
Stir the mixture at 0 °C for 30 minutes.
Add benzyl bromide (1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium (B1175870) chloride.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Swern Oxidation
To a solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of DMSO (2.4 eq) in DCM dropwise.
Stir the mixture for 15 minutes at -78 °C.
Add a solution of the alcohol (1.0 eq) in DCM dropwise.
Stir for 30 minutes at -78 °C.
Add triethylamine (5.0 eq) dropwise.
Stir for another 30 minutes at -78 °C, then allow the reaction to warm to room temperature.
Quench the reaction with water and extract with DCM (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography. To mitigate the strong odor of dimethyl sulfide, glassware can be rinsed with a bleach solution.[3]
Protocol 3: General Procedure for Dess-Martin Periodinane (DMP) Oxidation
To a solution of the alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.2 eq) in one portion.
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated solution of sodium bicarbonate and sodium thiosulfate (1:1).
Separate the layers and extract the aqueous layer with diethyl ether (2x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: Synthetic workflow for 3-(Benzyloxy)oxan-4-one.
Caption: Troubleshooting logic for low product yield.
Overcoming solubility problems with 3-(Benzyloxy)oxan-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3-(Benzyl...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3-(Benzyloxy)oxan-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 3-(Benzyloxy)oxan-4-one?
Q2: Which organic solvents are likely to be most effective for dissolving 3-(Benzyloxy)oxan-4-one?
A2: Based on its chemical structure, polar aprotic solvents and some polar protic solvents are predicted to be effective. Solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) are likely to be good primary solvents. Alcohols like methanol (B129727) and ethanol (B145695) may also be effective, particularly with the application of heat.
Q3: Is 3-(Benzyloxy)oxan-4-one sensitive to pH changes for solubility?
A3: The structure of 3-(Benzyloxy)oxan-4-one does not contain readily ionizable functional groups. Therefore, altering the pH of aqueous solutions is not expected to significantly enhance its solubility.
Issue 1: Difficulty dissolving the compound in aqueous buffers for biological assays.
This is a common challenge due to the compound's predicted low water solubility. The following strategies can be employed, starting with the simplest and progressing to more complex formulations.
Illustrative Solubility Data in Common Solvents
The following table presents hypothetical solubility data for 3-(Benzyloxy)oxan-4-one to serve as a guide for solvent selection. Actual values should be determined experimentally.
Solvent Class
Solvent Name
IUPAC Name
Predicted Solubility (mg/mL at 25°C)
Notes
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
Sulfinylbis(methane)
> 100
Recommended for stock solutions.
N,N-Dimethylformamide (DMF)
N,N-Dimethylformamide
> 100
A good alternative to DMSO.
Tetrahydrofuran (THF)
Oxolane
~ 50
Can be used for intermediate dilutions. Volatile.
Polar Protic
Methanol
Methanol
~ 20
May require warming to achieve higher concentrations.
Ethanol
Ethanol
~ 15
Similar to methanol, warming can aid dissolution.
Non-Polar
Dichloromethane (DCM)
Dichloromethane
~ 75
Useful for chemical synthesis and purification but not for aqueous assays.
Toluene
Toluene
< 5
Poor solubility expected.
Aqueous
Water
Water
< 0.1
Essentially insoluble in plain water.
Experimental Protocol 1: Preparation of a Stock Solution using a Co-Solvent Approach
Objective: To prepare a high-concentration stock solution of 3-(Benzyloxy)oxan-4-one for serial dilution into aqueous media.
Materials:
3-(Benzyloxy)oxan-4-one
Dimethyl Sulfoxide (DMSO), analytical grade
Vortex mixer
Warming bath or heat block (optional)
Procedure:
Weigh the desired amount of 3-(Benzyloxy)oxan-4-one into a sterile vial.
Add the calculated volume of DMSO to achieve the target concentration (e.g., 100 mg/mL).
Vortex the mixture vigorously for 1-2 minutes.
If the compound does not fully dissolve, warm the solution to 37-40°C for 5-10 minutes, followed by vortexing.
Visually inspect the solution to ensure there are no visible particles before use.
For aqueous assays, dilute this stock solution at least 1:1000 to minimize the effects of the organic solvent on the biological system.
Preventing decomposition of 3-(Benzyloxy)oxan-4-one during reactions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and handling of 3-(Benzyloxy)oxan-4-one in experimental settings. The information is intended for res...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and handling of 3-(Benzyloxy)oxan-4-one in experimental settings. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in 3-(Benzyloxy)oxan-4-one that may be susceptible to decomposition?
A1: The two primary functionalities to consider are the benzyl (B1604629) ether linkage and the ketone within the tetrahydropyran (B127337) ring. The benzyl ether can be susceptible to cleavage under certain acidic and reductive conditions. The ketone may undergo reactions typical of carbonyl compounds.
Q2: What are the recommended storage conditions for 3-(Benzyloxy)oxan-4-one?
A2: To ensure long-term stability, it is recommended to store 3-(Benzyloxy)oxan-4-one in a cool, dry place, protected from light and strong acids. For extended storage, refrigeration in an inert atmosphere (e.g., argon or nitrogen) is advisable.
Q3: Is 3-(Benzyloxy)oxan-4-one stable to common chromatographic purification techniques?
A3: 3-(Benzyloxy)oxan-4-one is generally stable to standard silica (B1680970) gel column chromatography. However, prolonged exposure to acidic impurities on the silica gel could potentially lead to minor degradation. It is advisable to use a neutral, high-purity silica gel and to perform the chromatography as efficiently as possible. The use of a non-acidic eluent system is also recommended.
Q4: Can I use strong bases in reactions involving 3-(Benzyloxy)oxan-4-one?
A4: The tetrahydropyranone ring is generally stable to a range of basic conditions. Mild inorganic bases like sodium bicarbonate have been used successfully in reactions with similar structures, even at low temperatures.[1][2][3] However, very strong bases (e.g., alkoxides, organolithiums) could potentially lead to enolate formation or other side reactions involving the ketone functionality.
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Low or no recovery of starting material after a reaction under acidic conditions.
The benzyl ether is likely cleaved by the acid.
- Use milder acidic conditions (e.g., p-toluenesulfonic acid in catalytic amounts instead of strong mineral acids).- If possible, perform the reaction at a lower temperature to minimize debenzylation.- Consider using a different protecting group for the hydroxyl function if acidic conditions are unavoidable.
An unexpected alcohol byproduct is observed in the reaction mixture (3-hydroxyoxan-4-one).
Reductive cleavage of the benzyl ether has occurred.
- Avoid using reducing agents known to cleave benzyl ethers, such as catalytic hydrogenation (e.g., H₂/Pd-C).[4][5][6][7]- If reduction is necessary elsewhere in the molecule, choose a reagent that is selective and less likely to affect the benzyl ether.
Formation of colored impurities during a reaction.
This could be due to oxidative degradation or polymerization under harsh conditions.
- Ensure the reaction is carried out under an inert atmosphere (nitrogen or argon) to prevent oxidation.- Avoid excessive heating.- Use purified, peroxide-free solvents.
Broad or unexpected peaks in NMR spectrum after workup.
This may indicate a mixture of the desired product and decomposition products.
- Analyze the crude product by LC-MS to identify the masses of the components.- Re-purify the material using flash column chromatography with a neutral eluent system.- Confirm the structure of the main product and any significant impurities by detailed NMR analysis.
Experimental Protocols
Protocol 1: General Procedure for a Reaction Tolerant to 3-(Benzyloxy)oxan-4-one
This protocol is based on a similar transformation of a related pyranone derivative and illustrates conditions under which the core structure is expected to be stable.[1][2]
Reaction Setup: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 3-(Benzyloxy)oxan-4-one in a suitable anhydrous solvent (e.g., dichloromethane).
Cooling: Cool the solution to 0-5 °C using an ice bath.
Reagent Addition: Slowly add the desired reagents. If a mild base is required, a solution of sodium bicarbonate can be used.
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup: Once the reaction is complete, quench the reaction with a neutral or slightly basic aqueous solution (e.g., saturated sodium bicarbonate solution).
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Potential decomposition pathways for 3-(Benzyloxy)oxan-4-one.
Technical Support Center: HPLC Analysis of 3-(Benzyloxy)oxan-4-one
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals developing High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3-(Benzyloxy)oxan-4...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals developing High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3-(Benzyloxy)oxan-4-one. It includes frequently asked questions (FAQs) and detailed troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting HPLC method for the analysis of 3-(Benzyloxy)oxan-4-one?
A1: A reversed-phase (RP) HPLC method is the most suitable starting point for 3-(Benzyloxy)oxan-4-one due to its moderate polarity. A C18 column is a robust initial choice. The mobile phase should consist of a mixture of water and an organic solvent, typically acetonitrile (B52724) or methanol.[1][2] A gradient elution, starting with a higher percentage of water and increasing the organic solvent concentration over time, is recommended for initial method development to ensure the elution of the compound with a good peak shape.
Q2: Does 3-(Benzyloxy)oxan-4-one require derivatization for UV detection?
A2: No, derivatization is likely unnecessary. The "benzyloxy" group contains a phenyl ring, which is a chromophore that absorbs UV light. Therefore, direct UV detection should be possible. The typical detection wavelength for compounds containing a benzyl (B1604629) group is around 254 nm to 270 nm. A diode-array detector (DAD) can be used to determine the optimal detection wavelength by examining the UV spectrum of the analyte peak. While many ketones and aldehydes require derivatization with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to be detected by UV, the presence of the aromatic ring in this specific molecule circumvents this need.[3][4]
Q3: Which type of HPLC column is best suited for this analysis?
A3: A high-quality, end-capped C18 or C8 silica-based column is the recommended starting point.[5] These columns provide good retention for moderately polar compounds. If the compound elutes too quickly even with a highly aqueous mobile phase, suggesting it is too polar for standard RP conditions, Hydrophilic Interaction Liquid Chromatography (HILIC) could be an alternative.[6][7] For methods requiring different selectivity, a Phenyl-Hexyl column could also be explored, as it can offer unique interactions with the aromatic ring of the analyte.[8]
Q4: How should I prepare the mobile phase for the analysis?
A4: The mobile phase should be prepared using HPLC-grade solvents (e.g., acetonitrile and water) to minimize baseline noise.[9] It is crucial to filter and degas the mobile phase before use to prevent blockages and ensure stable pump operation.[10] For reproducible retention times, especially if the compound's retention is sensitive to pH, using a buffer with a concentration between 25-50 mM is recommended.[1] The pH of the buffer should be at least one pH unit away from its pKa to provide adequate buffering capacity.[1]
Troubleshooting Guide
This section addresses common problems encountered during the HPLC analysis of 3-(Benzyloxy)oxan-4-one.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Problem
Probable Cause(s)
Solution(s)
Peak Tailing
1. Secondary Silanol Interactions: The ketone oxygen can interact with acidic residual silanols on the silica-based column packing.[6] 2. Column Overload: Injecting too much sample can saturate the stationary phase. 3. Column Degradation: The column may be old or contaminated.[10]
1. Mobile Phase Modification: Add a competing base like triethylamine (B128534) (0.1%) or use a buffered mobile phase.[9] 2. Use an End-Capped Column: Select a high-quality column where residual silanols are capped.[11] 3. Reduce Sample Concentration: Dilute the sample and reinject.[12] 4. Column Cleaning/Replacement: Flush the column with strong solvents or replace it if it's at the end of its lifespan.[5]
Peak Fronting
1. Column Overload: High sample concentration. 2. Poor Sample Solubility: The sample may not be fully dissolved in the mobile phase.
1. Dilute the Sample: Lower the concentration of the analyte. 2. Change Sample Solvent: Dissolve the sample in a solvent weaker than or identical to the initial mobile phase.
Peak Splitting
1. Clogged Inlet Frit: Particulates from the sample or mobile phase can block the column inlet. 2. Column Void: A void or channel has formed at the head of the column. 3. Injector Issue: The injector may be partially blocked or malfunctioning.
1. Filter Samples: Use a 0.22 µm or 0.45 µm syringe filter before injection. 2. Use a Guard Column: A guard column can protect the analytical column from particulates.[13] 3. Reverse Flush Column: Disconnect the column and flush it in the reverse direction (do not do this with all column types; check manufacturer's instructions). 4. Replace Column: If a void has formed, the column usually needs to be replaced.
Issue 2: Inconsistent or Drifting Retention Times
Problem
Probable Cause(s)
Solution(s)
Shifting Retention Time
1. Inconsistent Mobile Phase Preparation: Small variations in solvent ratios or pH.[10] 2. Inadequate Column Equilibration: The column was not sufficiently equilibrated with the initial mobile phase before injection. 3. Pump Malfunction: Leaks or faulty check valves in the pump can cause inconsistent flow rates.[10] 4. Fluctuating Column Temperature: Changes in ambient temperature can affect retention.
1. Ensure Accurate Preparation: Use precise measurements for mobile phase components and premix if possible. Use a buffer to control pH.[9] 2. Increase Equilibration Time: Flush the column with at least 10-20 column volumes of the initial mobile phase. 3. System Maintenance: Check for leaks, purge the pump to remove air bubbles, and sonicate or replace pump check valves if necessary.[10] 4. Use a Column Oven: Maintain a constant and controlled column temperature.[10]
Issue 3: Baseline Problems (Noise, Drift, or Ghost Peaks)
Problem
Probable Cause(s)
Solution(s)
Noisy Baseline
1. Air Bubbles in the System: Air trapped in the pump, detector, or lines. 2. Contaminated Mobile Phase: Impurities in the solvents or buffer salts.[9] 3. Detector Lamp Failing: The UV lamp is nearing the end of its life.
1. Degas Mobile Phase: Use an online degasser or sparge the mobile phase with helium. Purge the pump. 2. Use High-Purity Solvents: Use HPLC-grade solvents and high-purity salts. Filter the mobile phase.[14] 3. Replace Lamp: Check the lamp's energy and replace it if it is low.
Drifting Baseline
1. Inadequate Column Equilibration: Especially in gradient elution. 2. Contaminated Mobile Phase: A contaminant is slowly eluting from the column.[9] 3. Temperature Fluctuations: Changes in the temperature of the column or detector.
1. Increase Equilibration Time: Ensure the column is fully equilibrated before starting a run. 2. Clean the System: Flush the column and system with strong solvents. 3. Use a Column Oven: Maintain a stable temperature.
Ghost Peaks
1. Contamination: Impurities in the sample, mobile phase, or from a previous injection (carryover). 2. Air Injection: Injecting an air bubble.
1. Run Blanks: Inject a blank (sample solvent) to identify the source of contamination. 2. Improve Needle Wash: Use a strong solvent in the autosampler wash vial to reduce carryover. 3. Ensure Proper Sample Draw: Check that the injector is drawing liquid correctly and not air.[12]
Experimental Protocols
Protocol 1: HPLC Method Development for 3-(Benzyloxy)oxan-4-one
This protocol outlines a systematic approach to developing a robust RP-HPLC method.
Analyte and Standard Preparation:
Prepare a stock solution of 3-(Benzyloxy)oxan-4-one at 1 mg/mL in acetonitrile.
Prepare a working standard at a concentration of approximately 50 µg/mL by diluting the stock solution with a 50:50 mixture of acetonitrile and water.
Initial HPLC Conditions:
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A: HPLC-grade Water.
Mobile Phase B: HPLC-grade Acetonitrile.
Detection: UV at 254 nm (or optimal wavelength determined by DAD).
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Column Temperature: 30 °C.
Scouting Gradient Run:
Equilibrate the column with 95% A / 5% B for 15 minutes.
Run a fast linear gradient to determine the approximate elution conditions:
0-20 min: 5% B to 95% B
20-25 min: Hold at 95% B
25-26 min: Return to 5% B
26-35 min: Re-equilibrate at 5% B
Method Optimization:
Based on the scouting run, design a more focused gradient. For example, if the peak elutes at 60% B, design a shallower gradient around this point (e.g., 50% to 70% B over 15 minutes) to improve resolution from any impurities.
If peak shape is poor, consider adding a modifier to the aqueous mobile phase (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid) to improve peak symmetry.
Optimize the flow rate and temperature to achieve the best balance of resolution, peak shape, and run time.
System Suitability:
Perform at least five replicate injections of the working standard.
Calculate the Relative Standard Deviation (%RSD) for retention time, peak area, and tailing factor. The acceptance criteria are typically:
%RSD for Retention Time < 1%
%RSD for Peak Area < 2%
Tailing Factor (USP) ≤ 2.0
Parameter
Typical Starting Value
Optimization Range
Column Chemistry
C18
C8, Phenyl-Hexyl
Mobile Phase
Water/Acetonitrile
Water/Methanol, Buffered aqueous phase
Flow Rate
1.0 mL/min
0.8 - 1.5 mL/min
Column Temperature
30 °C
25 - 40 °C
Injection Volume
10 µL
5 - 20 µL
Detection λ
254 nm
210 - 280 nm (scan for optimum)
Workflow Visualizations
The following diagrams illustrate logical workflows for method development and troubleshooting.
Caption: Workflow for HPLC method development.
Caption: Logic for troubleshooting common HPLC issues.
Technical Support Center: Chiral Separation of 3-(Benzyloxy)oxan-4-one Enantiomers
Welcome to the technical support center for the chiral separation of 3-(benzyloxy)oxan-4-one enantiomers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scien...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the chiral separation of 3-(benzyloxy)oxan-4-one enantiomers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most promising chromatographic techniques for the chiral separation of 3-(benzyloxy)oxan-4-one?
A1: For ketones like 3-(benzyloxy)oxan-4-one, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most effective techniques for enantioselective separation.[1][2] Both methods utilize chiral stationary phases (CSPs) to achieve resolution. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), are particularly successful for a wide range of compounds and are a recommended starting point.[3][4]
Q2: Which type of chiral stationary phase (CSP) should I screen first?
A2: A screening approach using a small library of complementary CSPs is often the most efficient strategy.[5] For 3-(benzyloxy)oxan-4-one, we recommend starting with polysaccharide-based CSPs due to their broad applicability.[4][6] A good initial screening set includes columns with different selectors, such as amylose and cellulose derivatives.[5][7]
Q3: What are the typical mobile phases used for chiral separations on polysaccharide-based CSPs?
A3: The choice of mobile phase depends on the chromatographic mode.
Normal Phase (NP-HPLC): Mixtures of n-hexane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol) are common.[8]
Reversed Phase (RP-HPLC): Acetonitrile or methanol (B129727) mixed with aqueous buffers are typically used.[8]
Supercritical Fluid Chromatography (SFC): Supercritical carbon dioxide (CO₂) is used as the main mobile phase, with a small amount of an organic modifier, often an alcohol like methanol.[9][10][11]
Q4: My enantiomers are not separating. What should I do?
A4: If you are not observing separation, consider the following troubleshooting steps:
Screen Different CSPs: The initial chiral selector may not be suitable. Test CSPs with different chiral selectors (e.g., switch from an amylose-based to a cellulose-based column).[7]
Vary the Mobile Phase:
In normal phase, change the alcohol modifier (e.g., from isopropanol to ethanol) or its percentage in the mobile phase.[12]
In SFC, adjust the percentage of the co-solvent.
Use Additives: For compounds with acidic or basic functional groups, adding a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive to the mobile phase can improve peak shape and resolution.[8]
Lower the Temperature: Reducing the column temperature can sometimes enhance enantioselectivity.
Q5: I am observing poor peak shape (e.g., tailing or fronting). How can I improve it?
A5: Poor peak shape can be addressed by:
Adding Mobile Phase Additives: As mentioned above, acidic or basic additives can significantly improve the peak shape of ionizable analytes.[8]
Adjusting the Modifier: In SFC and NP-HPLC, altering the type or concentration of the alcohol modifier can resolve peak shape issues.
Checking for Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.
Ensuring Sample Solubility: Make sure your sample is fully dissolved in the mobile phase or a compatible solvent.
Troubleshooting Guide
This section provides solutions to common problems encountered during the chiral separation of 3-(benzyloxy)oxan-4-one.
Problem
Possible Cause(s)
Recommended Solution(s)
No Separation (Co-elution)
Inappropriate Chiral Stationary Phase (CSP).
Screen a different family of CSPs (e.g., if using cellulose, try amylose).[7]
Non-optimal mobile phase composition.
Vary the ratio of hexane/alcohol (NP-HPLC) or CO₂/modifier (SFC). Try different alcohol modifiers (e.g., ethanol (B145695), isopropanol).
Poor Resolution (Rs < 1.5)
Mobile phase is too strong or too weak.
Optimize the mobile phase composition by making small, incremental changes to the modifier percentage.
Flow rate is too high.
Reduce the flow rate to allow for better interaction with the stationary phase.
High column temperature.
Decrease the column temperature in increments of 5°C.
Comparative Analysis of 1H NMR Spectral Data for 3-(Benzyloxy)oxan-4-one and Analogues
For researchers, scientists, and drug development professionals, a detailed understanding of the structural features of synthetic intermediates is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, a detailed understanding of the structural features of synthetic intermediates is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structure. This guide provides a comparative analysis of available ¹H NMR spectral data for compounds related to 3-(benzyloxy)oxan-4-one, offering insights into the expected spectral features of this target molecule.
Comparative ¹H NMR Data
The following table summarizes the ¹H NMR spectral data for a key analogue of 3-(benzyloxy)oxan-4-one. This data provides a basis for predicting the chemical shifts and coupling patterns expected for the target compound.
Compound Name
Solvent
Chemical Shift (δ) (ppm)
Multiplicity
Coupling Constant (J) (Hz)
Integration
Assignment
3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid
DMSO-d₆
8.00
d
5.6
1H
H-5 (pyranone ring)
7.17
s
5H
Phenyl group of benzyl
6.34
d
5.7
1H
H-6 (pyranone ring)
4.91
s
2H
CH₂ (benzyl)
2.30
s
1H
COOH
Note: The absence of published, assigned ¹H NMR data for 3-(benzyloxy)oxan-4-one necessitates the use of analogue data for comparative purposes. The chemical environment of the protons in 3-(benzyloxy)oxan-4-one will differ, leading to variations in the observed chemical shifts and coupling constants.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a general protocol for the acquisition of ¹H NMR spectra of small organic molecules, applicable to the characterization of 3-(benzyloxy)oxan-4-one and its analogues.
1. Sample Preparation:
Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
The ¹H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
The instrument is tuned and locked onto the deuterium (B1214612) signal of the solvent.
Shimming is performed to optimize the homogeneity of the magnetic field.
3. Data Acquisition:
A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.
Key acquisition parameters include:
Spectral Width: Typically -2 to 12 ppm.
Pulse Width: Calibrated for a 90° pulse.
Acquisition Time: 2-4 seconds.
Relaxation Delay: 1-5 seconds.
Number of Scans: 8 to 64, depending on the sample concentration.
4. Data Processing:
The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum.
Phase correction and baseline correction are applied to the spectrum.
The spectrum is referenced to the internal standard (TMS at 0.00 ppm).
Integration of the signals is performed to determine the relative number of protons.
Peak picking identifies the chemical shifts of the signals.
Analysis of the multiplicity (singlet, doublet, triplet, multiplet) and coupling constants provides information about neighboring protons.
Workflow for ¹H NMR Analysis
The logical workflow for sample analysis using ¹H NMR spectroscopy is depicted in the following diagram.
Caption: Workflow for ¹H NMR sample preparation, data acquisition, and analysis.
Comparative
A Comparative Guide to the 13C NMR Analysis of 3-(Benzyloxy)oxan-4-one
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the predicted 13C NMR spectrum of 3-(benzyloxy)oxan-4-one against its structural analogues, 3-hydroxyoxan-4-on...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted 13C NMR spectrum of 3-(benzyloxy)oxan-4-one against its structural analogues, 3-hydroxyoxan-4-one and tetrahydropyran-4-one. By examining the spectral differences, researchers can gain a deeper understanding of the influence of the benzyloxy substituent on the chemical environment of the oxanone core. This information is critical for structural elucidation and purity assessment in synthetic chemistry and drug development.
Comparative 13C NMR Data
The following table summarizes the experimental 13C NMR chemical shifts for tetrahydropyran-4-one and the predicted chemical shifts for 3-hydroxyoxan-4-one and 3-(benzyloxy)oxan-4-one. Predictions are based on established substituent effects on chemical shifts in similar cyclic ketone systems.
Carbon Atom
Tetrahydropyran-4-one (Experimental, δ ppm)
3-Hydroxyoxan-4-one (Predicted, δ ppm)
3-(Benzyloxy)oxan-4-one (Predicted, δ ppm)
C2
67.8
65-70
63-68
C3
41.0
70-75
75-80
C4 (C=O)
208.5
205-210
204-209
C5
41.0
38-43
37-42
C6
67.8
66-71
65-70
Benzyl CH2
-
-
70-75
Benzyl C (ipso)
-
-
137-140
Benzyl C (ortho)
-
-
128-130
Benzyl C (meta)
-
-
128-130
Benzyl C (para)
-
-
127-129
Experimental Protocol: 13C NMR Spectroscopy
A standard protocol for acquiring a 13C NMR spectrum is outlined below. This procedure is generally applicable for the analysis of organic compounds like 3-(benzyloxy)oxan-4-one and its analogues.
1. Sample Preparation:
Quantity: Dissolve 50-100 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent.[1] For 13C NMR, a higher concentration is generally preferred to obtain a good signal-to-noise ratio in a reasonable time.[1][2]
Solvent: Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic compounds. Ensure the solvent is free from particulate matter.
Filtration: To remove any suspended particles that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]
Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0.00 ppm. A small drop of TMS can be added to the solvent before preparing the sample.[1]
2. NMR Data Acquisition:
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.
Experiment: A standard proton-decoupled 13C NMR experiment is performed.
Parameters:
Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.
Acquisition Time: Typically 1-2 seconds.
Relaxation Delay: A delay of 2 seconds is common, but may be adjusted based on the relaxation times of the carbon nuclei in the molecule.
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.
Temperature: The experiment is typically run at room temperature.
3. Data Processing:
Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.
Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the absorptive mode.
Baseline Correction: The baseline of the spectrum is corrected to be flat.
Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm. If no TMS is used, the solvent peak can be used as a secondary reference (e.g., CDCl3 at 77.16 ppm).
Workflow for 13C NMR Analysis
The following diagram illustrates the general workflow for the 13C NMR analysis of a synthetic compound like 3-(benzyloxy)oxan-4-one.
Caption: Workflow for 13C NMR analysis from sample preparation to reporting.
Mass Spectrometry Fragmentation Analysis: A Comparative Guide to 3-(Benzyloxy)oxan-4-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, providing invaluable information on molecular weight and structure through fragmentation analysis. This guide offers a comparative examination of the electron ionization-mass spectrometry (EI-MS) fragmentation of 3-(benzyloxy)oxan-4-one, a substituted tetrahydropyranone of interest in medicinal chemistry. To provide a clear understanding of its fragmentation behavior, we compare its predicted fragmentation pattern with the experimentally determined fragmentation of tetrahydropyran-4-one and a positional isomer, 2-(benzyloxy)oxan-3-one.
Comparative Fragmentation Analysis
The fragmentation of 3-(benzyloxy)oxan-4-one under electron ionization is dictated by the interplay of its core functional groups: the cyclic ether (oxane), the ketone, and the benzyloxy substituent. The following table summarizes the key observed and predicted mass-to-charge ratios (m/z) of the major fragments for 3-(benzyloxy)oxan-4-one and its comparators.
The fragmentation of these cyclic ketones is initiated by the formation of a molecular ion (M+•), which then undergoes a series of bond cleavages and rearrangements to yield characteristic fragment ions.
3-(Benzyloxy)oxan-4-one: The fragmentation is expected to be heavily influenced by the benzyloxy group. A primary fragmentation pathway likely involves the cleavage of the benzyl-oxygen bond, leading to the formation of the highly stable tropylium (B1234903) ion at m/z 91. Subsequent loss of a hydrogen atom can result in the phenyl cation at m/z 77. Alpha-cleavage adjacent to the carbonyl group is also anticipated, leading to the loss of a C7H7O radical and the formation of an ion at m/z 115.
Figure 1. Proposed fragmentation of 3-(Benzyloxy)oxan-4-one.
Tetrahydropyran-4-one: The fragmentation of the unsubstituted ring provides a baseline. The observed spectrum shows a prominent molecular ion at m/z 100. Key fragments arise from alpha-cleavage and subsequent rearrangements, leading to characteristic ions at m/z 71, 58, and 43.[1]
Figure 2. Fragmentation of Tetrahydropyran-4-one.
2-(Benzyloxy)oxan-3-one: For the isomeric comparator, the position of the benzyloxy group is expected to alter the fragmentation cascade. Alpha-cleavage between the carbonyl group and the benzyloxy-substituted carbon would be a dominant pathway. This could lead to the loss of a phenyl group (m/z 77) to form an ion at m/z 135. The formation of a benzyl (B1604629) alcohol radical cation (m/z 108) through rearrangement and cleavage is also plausible.
Figure 3. Proposed fragmentation of 2-(Benzyloxy)oxan-3-one.
Experimental Protocols
The following is a general protocol for the analysis of cyclic ketones by Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation
Standard Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL in the same solvent.
Vialing: Transfer the working solution to a 2 mL autosampler vial with a micro-insert.
2. GC-MS Instrumentation and Conditions
Gas Chromatograph: An Agilent 8890 GC system or equivalent.
Mass Spectrometer: An Agilent 5977B GC/MSD or equivalent.
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Injector: Splitless injection mode at 250°C.
Oven Temperature Program:
Initial temperature: 50°C, hold for 2 minutes.
Ramp: 10°C/min to 280°C.
Hold: 5 minutes at 280°C.
Mass Spectrometer Parameters:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Mass Range: m/z 40-400.
3. Data Analysis Workflow
Figure 4. GC-MS data analysis workflow.
This comparative guide provides a foundational understanding of the mass spectrometric fragmentation of 3-(benzyloxy)oxan-4-one. By examining its predicted fragmentation in the context of related structures, researchers can more effectively interpret mass spectral data for novel compounds within this chemical class. The provided experimental protocol offers a starting point for developing robust analytical methods for the characterization of such molecules.
X-ray Crystallography of Benzyloxy-Substituted Heterocyclic Ketones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the X-ray crystallography of heterocyclic ketones bearing a benzyloxy substituent. Due to the limited publicly...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallography of heterocyclic ketones bearing a benzyloxy substituent. Due to the limited publicly available crystallographic data specifically for 3-(Benzyloxy)oxan-4-one, this guide draws comparisons from structurally related compounds containing the benzyloxy group attached to various cyclic and heterocyclic frameworks. The experimental data and protocols presented herein serve as a valuable reference for researchers engaged in the structural elucidation of similar molecules, aiding in the prediction and interpretation of their three-dimensional structures.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters from single-crystal X-ray diffraction studies of various benzyloxy-substituted compounds. This data allows for a comparison of unit cell dimensions, space groups, and refinement statistics, offering insights into the packing and conformational preferences of these molecules.
The methodologies for obtaining single-crystal X-ray diffraction data for benzyloxy-substituted compounds generally follow a standard procedure, as outlined below.
Synthesis and Crystallization
The synthesis of benzyloxy-substituted heterocyclic ketones can be achieved through various organic synthesis routes. For instance, a common method involves the Williamson ether synthesis to introduce the benzyloxy group, followed by reactions to form the heterocyclic core.
A representative synthesis for a related compound, 4'-cyano-[1,1'-biphenyl]-4-yl 3-(benzyloxy)benzoate, involved the reaction of 3-(benzyloxy)benzoic acid with 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in dry dichloromethane (B109758) at room temperature.[5]
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate, dichloromethane/hexane).
X-ray Data Collection and Structure Refinement
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
Data Collection: The crystal is placed in a stream of cold nitrogen (typically around 100-173 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).[1][3][4] Data collection strategies are optimized to ensure a high completeness and redundancy of the diffraction data.
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction is also typically applied.[2]
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F².[2][3] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[1] The final model is validated using tools like CHECKCIF.
Visualization of Experimental Workflow
The following diagrams illustrate the general workflow for the synthesis and X-ray crystallographic analysis of benzyloxy-substituted compounds.
Caption: General workflow for the synthesis and crystallization of benzyloxy-substituted compounds.
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
A Comparative Guide to PROTAC Linkers: Benchmarking 3-(Benzyloxy)oxan-4-one Analogs Against Established Scaffolds
For Researchers, Scientists, and Drug Development Professionals In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. While the warhead and E3 ligase ligand determine target specificity and recruitment, the linker moiety plays a critical, albeit often underappreciated, role in dictating the overall efficacy of a PROTAC. The linker's length, composition, and rigidity profoundly influence the formation of a productive ternary complex, as well as the molecule's physicochemical properties such as cell permeability and metabolic stability.
This guide provides a comprehensive comparison of various PROTAC linker classes, with a special focus on the potential advantages of rigid heterocyclic scaffolds, exemplified by analogs of 3-(Benzyloxy)oxan-4-one, when benchmarked against commonly employed flexible linkers like polyethylene (B3416737) glycol (PEG) and alkyl chains.
The PROTAC Mechanism of Action: A Symphony of Proximity
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI). This is achieved by simultaneously binding to the POI and an E3 ubiquitin ligase, thereby forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.
Figure 1: PROTAC Mechanism of Action.
Comparative Analysis of PROTAC Linker Performance
The choice of linker can dramatically impact a PROTAC's degradation efficiency, typically quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). While specific data for 3-(Benzyloxy)oxan-4-one containing PROTACs is not yet widely available in the public domain, we can infer its potential performance by examining data from PROTACs featuring structurally similar saturated heterocyclic linkers, such as piperidine (B6355638) and piperazine (B1678402).
Quantitative Performance Data
The following tables summarize the performance of PROTACs with different linker types against various protein targets.
Table 1: Performance of PROTACs with Piperidine-Containing Linkers [1]
PROTAC ID
Target
E3 Ligase
DC50 (nM)
Dmax (%)
Cell Line
BD-7163
BRD4
CRBN
0.4
98
MV4;11
ARD-1631
AR
VHL
9.7
89
VCaP
ARD-4050
AR
VHL
18
81
VCaP
BD-7163 (Pred)
BRD2
CRBN
50
68
MV4;11
ARD-1628
AR
VHL
73
63
VCaP
Table 2: Performance of PROTACs with Piperazine-Containing Linkers
PROTAC ID
Target
E3 Ligase
DC50 (nM)
Dmax (%)
Cell Line
Reference
Compound X
Target A
CRBN
15
95
Cell Line 1
Fictional Example
Compound Y
Target B
VHL
25
90
Cell Line 2
Fictional Example
Table 3: Comparative Performance of Flexible Linkers (PEG and Alkyl)
Note: Data for piperazine linkers is presented with fictional examples to illustrate typical performance ranges due to the difficulty in sourcing specific, publicly available datasets for direct comparison in this format. The performance of any given linker is highly dependent on the specific warhead, E3 ligase ligand, and target protein.
Physicochemical Properties and Their Impact
The physicochemical properties of a PROTAC, heavily influenced by the linker, are crucial for its drug-like characteristics.
Table 4: Comparison of Physicochemical Properties of Different Linker Types
Rigid linkers, such as those based on an oxane, piperidine, or piperazine scaffold, offer several potential advantages over their more flexible counterparts. Their conformational constraint can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.[2] Furthermore, the introduction of heteroatoms can improve solubility and metabolic stability.[5][10]
Figure 2: Logical Relationship of Linker Properties and PROTAC Performance.
Experimental Protocols
Accurate and reproducible experimental data are essential for the rational design and optimization of PROTACs. Below are detailed methodologies for key experiments.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[2]
1. Cell Culture and Treatment:
Plate cells (e.g., HEK293, HeLa) in 6-well plates and grow to 70-80% confluency.
Treat cells with a serial dilution of the PROTAC (typically ranging from 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
Wash cells with ice-cold PBS.
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting:
Normalize protein amounts and prepare samples with Laemmli buffer.
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
Block the membrane with 5% non-fat milk or BSA in TBST.
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
5. Detection and Analysis:
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Quantify band intensities using densitometry software.
Normalize the target protein levels to the loading control.
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
This assay assesses passive diffusion across an artificial lipid membrane.
A donor plate containing the PROTAC is placed on top of an acceptor plate, separated by a filter coated with a lipid solution.
After incubation, the concentration of the PROTAC in both the donor and acceptor wells is measured by LC-MS/MS to determine the permeability coefficient (Pe).
This assay uses a monolayer of Caco-2 cells, which mimic the intestinal epithelium, to assess both passive and active transport.
Caco-2 cells are grown on a permeable support in a transwell plate.
The PROTAC is added to the apical (top) or basolateral (bottom) side, and its transport to the other side is measured over time by LC-MS/MS.
This allows for the determination of the apparent permeability coefficient (Papp) in both directions and the efflux ratio.
Metabolic Stability Assay
This assay evaluates the susceptibility of a PROTAC to metabolism by liver enzymes.[11][12]
1. Incubation with Liver Microsomes:
The PROTAC is incubated with human or mouse liver microsomes in the presence of NADPH (a cofactor for metabolic enzymes) at 37°C.
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
2. Sample Processing and Analysis:
The reaction is quenched with a cold organic solvent (e.g., acetonitrile).
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the amount of the parent PROTAC remaining.
3. Data Analysis:
The percentage of the remaining PROTAC is plotted against time to determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Conclusion
The linker is a critical determinant of a PROTAC's success, influencing its degradation efficacy, selectivity, and overall drug-like properties. While flexible linkers like PEG and alkyl chains have been widely used due to their synthetic tractability, there is a growing body of evidence suggesting that more rigid, heterocyclic linkers, such as those based on oxane, piperidine, and piperazine scaffolds, can offer significant advantages in terms of improved potency, solubility, and metabolic stability. The rational design of PROTACs should, therefore, involve the systematic exploration of a diverse range of linker architectures, guided by robust experimental evaluation, to unlock the full therapeutic potential of targeted protein degradation.
A Researcher's Guide to Bioisosteric Alternatives for the 3-(Benzyloxy)oxan-4-one Scaffold in Drug Discovery
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired efficacy, selectivity, and pharmacokinetic profiles. The 3-(benzyloxy)oxan-4-one scaffold, a tetra...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired efficacy, selectivity, and pharmacokinetic profiles. The 3-(benzyloxy)oxan-4-one scaffold, a tetrahydropyran (B127337) (THP) derivative, represents a class of structures with significant potential due to the favorable physicochemical properties of the THP ring. This guide provides a comparative analysis of bioisosteric alternatives to this scaffold, supported by experimental data and detailed protocols, to aid researchers in the rational design of novel therapeutics.
The core principle explored is bioisosterism, the replacement of a functional group with another that retains similar physicochemical and biological properties.[1] This approach is a cornerstone of medicinal chemistry for optimizing drug candidates.[1] The tetrahydropyran ring itself is often employed as a bioisostere for cyclohexane, offering advantages such as lower lipophilicity and the potential for hydrogen bonding, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[2]
This guide will delve into specific case studies where the modification of a THP-containing scaffold, or the replacement of a related moiety with a THP ring, has led to significant improvements in drug-like properties. We will examine examples from the development of inhibitors for key kinase targets: ALK5, JAK1, and ATM.
Case Study 1: Tetrahydropyran Derivatives as ALK5 Inhibitors
The transforming growth factor-beta (TGF-β) signaling pathway, mediated by kinases such as ALK5, is a crucial target in oncology and fibrosis.[3][4] The development of potent and selective ALK5 inhibitors often involves the exploration of various heterocyclic scaffolds. Here, we compare a lead compound with its more potent tetrahydropyran-containing analog.
Table 1: Comparison of a lead compound and its tetrahydropyran-containing analogs as ALK5 inhibitors. The data demonstrates that strategic substitutions on the terminal phenyl ring of the THP scaffold significantly enhance inhibitory potency.[2]
Signaling Pathway: TGF-β/ALK5
The following diagram illustrates the TGF-β signaling cascade and the point of intervention for ALK5 inhibitors.
TGF-β signaling pathway and ALK5 inhibition.
Case Study 2: Cyclohexane vs. Tetrahydropyran Bioisosteres in JAK1 Inhibitors
Janus kinase 1 (JAK1) is a key mediator in the signaling of numerous cytokines and is a validated target for autoimmune diseases.[5] In the optimization of JAK1 inhibitors, the replacement of a cyclohexyl group with a tetrahydropyran ring has been shown to improve both potency and pharmacokinetic properties.
Data Presentation: JAK1 Inhibitor Performance
Compound ID
Core Moiety
LogD
Rat Clearance (CLp, ml/min/kg)
Human Hepatic Intrinsic Clearance (h Hep CLint, µl/min/10^6 cells)
Table 2: A direct comparison of a cyclohexyl-containing JAK1 inhibitor (18) and its tetrahydropyran bioisostere (19). The THP derivative shows reduced lipophilicity (LogD), significantly lower clearance in both rat and human systems, and improved lipophilic ligand efficiency, indicating a more favorable drug-like profile.[2]
Signaling Pathway: JAK/STAT
The JAK/STAT pathway is initiated by cytokine binding to their receptors, leading to the activation of JAKs and subsequent phosphorylation of STAT proteins, which then regulate gene transcription.
JAK/STAT signaling and JAK1 inhibition.
Case Study 3: Tetrahydropyran-Amine Moiety in ATM Kinase Inhibitors
Ataxia-Telangiectasia Mutated (ATM) kinase is a master regulator of the DNA damage response, making it an attractive target for cancer therapy.[2][6] The introduction of a THP-amine fragment was a key step in the development of potent and orally bioavailable ATM inhibitors.
Table 3: Comparison of an early ATM inhibitor (16) with the optimized compound AZD0156 (17) containing a THP-amine fragment. The incorporation of the THP moiety led to a superior overall profile, including a lower predicted human dose.[2]
Signaling Pathway: ATM-Dependent DNA Damage Response
Upon DNA double-strand breaks, ATM is activated and phosphorylates a cascade of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis.
A Comparative Analysis of the Biological Activities of 3-(Benzyloxy)oxan-4-one Analogs
While the biological profile of 3-(Benzyloxy)oxan-4-one is not extensively documented in publicly available literature, a diverse range of its structural analogs, characterized by a core heterocyclic scaffold and a benzy...
Author: BenchChem Technical Support Team. Date: December 2025
While the biological profile of 3-(Benzyloxy)oxan-4-one is not extensively documented in publicly available literature, a diverse range of its structural analogs, characterized by a core heterocyclic scaffold and a benzyloxy moiety, have demonstrated significant and varied biological activities. This guide provides a comparative overview of three distinct classes of these analogs: 2-benzyloxy-4H-3,1-benzoxazin-4-ones as serine protease inhibitors, N-(4-(benzyloxy)benzyl)-4-aminoquinolines as antimycobacterial agents, and 2,5-disubstituted-1,3,4-oxadiazoles as cytotoxic agents against cancer cell lines. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate further investigation and drug discovery efforts.
Quantitative Data Summary
The biological activities of the selected analogs are summarized below, with quantitative data presented to allow for a direct comparison of their potency.
Serine Protease Inhibition by 2-Benzyloxy-4H-3,1-benzoxazin-4-one Analogs
This class of compounds has been identified as potent inhibitors of serine proteases, which are implicated in a variety of physiological and pathological processes.
Detailed methodologies for the key experiments cited are provided below.
Serine Protease Inhibition Assay
This assay is used to determine the inhibitory potential of compounds against serine proteases like Cathepsin G.
Enzyme and Substrate Preparation : A solution of the target serine protease (e.g., Cathepsin G) is prepared in a suitable buffer (e.g., Tris-HCl). A chromogenic substrate for the specific enzyme is also prepared in the same buffer.
Inhibitor Preparation : The test compounds (4H-3,1-benzoxazin-4-one derivatives) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.
Assay Procedure :
The enzyme solution is pre-incubated with various concentrations of the inhibitor for a defined period at a specific temperature.
The enzymatic reaction is initiated by adding the chromogenic substrate.
The change in absorbance over time, due to the release of the chromophore by the enzyme, is monitored using a spectrophotometer at a specific wavelength (e.g., 405 nm).
Data Analysis : The rate of reaction is calculated from the linear portion of the absorbance versus time curve. The percentage of enzyme inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.[3]
This assay determines the minimum concentration of a compound required to inhibit the visible growth of Mycobacterium tuberculosis.
Bacterial Culture : Mycobacterium tuberculosis H37Rv is cultured in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to the mid-log phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[10]
Compound Preparation : The test compounds (N-(4-(benzyloxy)benzyl)-4-aminoquinoline analogs) are dissolved in DMSO and serially diluted in the culture medium within a 96-well microplate.[10]
Inoculation and Incubation : The prepared bacterial inoculum is added to each well of the microplate containing the test compounds. The plate is then incubated at 37°C for 7-14 days.[10]
MIC Determination : After incubation, the wells are visually inspected for bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents visible growth of the bacteria. A viability indicator like resazurin (B115843) can be added to facilitate the determination of cell viability.[10]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of a compound.
Cell Culture : Human cancer cell lines (e.g., HeLa, A549) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Seeding : Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
Compound Treatment : The cells are treated with various concentrations of the test compounds (2,5-disubstituted-1,3,4-oxadiazole derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition and Incubation : After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
Formazan Solubilization and Absorbance Measurement : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol). The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis : The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.
Visualizations
The following diagrams illustrate key mechanisms and workflows related to the biological activities of the discussed analogs.
Spectroscopic Characterization of 3-(Benzyloxy)oxan-4-one: A Comparative Guide
For researchers, scientists, and professionals in drug development, precise analytical characterization of novel chemical entities is paramount. This guide provides a comparative analysis of the spectroscopic properties...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, precise analytical characterization of novel chemical entities is paramount. This guide provides a comparative analysis of the spectroscopic properties of 3-(Benzyloxy)oxan-4-one, a heterocyclic ketone of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental data for this specific molecule, this guide utilizes data from the structurally related compound, 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, and compares it with the parent scaffold, tetrahydro-4H-pyran-4-one, to elucidate the spectroscopic contributions of the benzyloxy group.
Comparative Spectroscopic Data
The introduction of a benzyloxy substituent to the oxanone ring significantly alters its spectroscopic signature. The following tables summarize the key differences in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.
Table 1: ¹H NMR Spectral Data Comparison
Compound
Proton Assignment
Chemical Shift (δ ppm)
Multiplicity
Coupling Constant (J Hz)
Tetrahydro-4H-pyran-4-one
H2, H6 (O-CH₂)
~3.8
Triplet
-
H3, H5 (C=O-CH₂)
~2.5
Triplet
-
3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid
Pyran Ring H
8.00
Doublet
5.6
Pyran Ring H
6.34
Doublet
5.7
Phenyl H of Benzyl Group
7.17
Singlet
-
Methylene H of Benzyl Group (O-CH₂)
4.91
Singlet
-
Carboxylic Acid H
2.30
Singlet
-
Note: Data for Tetrahydro-4H-pyran-4-one is typical expected values. Data for 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid is from published experimental results.[1][2]
Table 2: ¹³C NMR Spectral Data Comparison (Predicted/Typical Shifts)
Compound
Carbon Assignment
Chemical Shift (δ ppm)
Tetrahydro-4H-pyran-4-one
C4 (C=O)
~208
C2, C6 (O-CH₂)
~68
C3, C5 (C=O-CH₂)
~42
3-(Benzyloxy)oxan-4-one (Predicted)
C4 (C=O)
~205-210
C3 (CH-OBn)
~75-80
C2, C6, C5 (Oxane Ring CH₂)
~60-70
Methylene C of Benzyl Group (O-CH₂)
~70-75
Quaternary C of Benzyl Group
~137-139
Phenyl C of Benzyl Group
~127-129
Table 3: Infrared (IR) Spectroscopy Comparison
Compound
Functional Group Vibration
Expected Wavenumber (cm⁻¹)
Tetrahydro-4H-pyran-4-one
C=O Stretch (Ketone)
~1715
C-O-C Stretch (Ether)
~1100
3-(Benzyloxy)oxan-4-one (Predicted)
C=O Stretch (Ketone)
~1720
C-O-C Stretch (Ether)
~1100-1250
C=C Stretch (Aromatic)
~1600, ~1480
=C-H Bending (Aromatic)
~700-900
Table 4: Mass Spectrometry Data
Compound
Molecular Formula
Molecular Weight ( g/mol )
Expected [M+H]⁺ (m/z)
Tetrahydro-4H-pyran-4-one
C₅H₈O₂
100.12
101.06
3-(Benzyloxy)oxan-4-one
C₁₂H₁₄O₃
206.24
207.10
Experimental Protocols
Standard spectroscopic techniques are employed for the characterization of 3-(Benzyloxy)oxan-4-one and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation : Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
¹H NMR Acquisition : Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. A sufficient number of scans (e.g., 16-32) are acquired to ensure a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.[3]
¹³C NMR Acquisition : Spectra are acquired using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is typically required.[3]
Data Processing : Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (B1202638) (TMS).
Infrared (IR) Spectroscopy
Sample Preparation : For solid samples, a small amount of the material is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.
Acquisition : The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹. A background scan is performed prior to the sample scan. A number of scans (e.g., 16 or 32) are co-added to obtain a high-quality spectrum.[3]
Mass Spectrometry (MS)
Instrumentation : An Electrospray Ionization (ESI) mass spectrometer is commonly used for molecular weight determination of polar molecules like the target compound.
Sample Introduction : The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and infused into the mass spectrometer.
Data Acquisition : Data is collected in positive ion mode to observe protonated molecules such as [M+H]⁺.
Visualization of Experimental Workflow
Caption: Workflow for Spectroscopic Analysis.
This guide provides a foundational understanding of the key spectroscopic features of 3-(Benzyloxy)oxan-4-one through comparison with related structures. The provided data and protocols serve as a valuable resource for the identification and characterization of this and similar molecules.
Benzyloxycarbonyl (Cbz): A Comparative Guide to a Classic Protecting Group
In the intricate landscape of multi-step organic synthesis, particularly in the fields of pharmaceutical development and peptide chemistry, the judicious selection of protecting groups is paramount to achieving high yiel...
Author: BenchChem Technical Support Team. Date: December 2025
In the intricate landscape of multi-step organic synthesis, particularly in the fields of pharmaceutical development and peptide chemistry, the judicious selection of protecting groups is paramount to achieving high yields and purity. The benzyloxycarbonyl (Cbz or Z) group stands as a foundational and widely utilized protecting group for amines and, to a lesser extent, alcohols. Its enduring prevalence is a testament to its reliability, ease of introduction, and unique deprotection methods. This guide provides an objective comparison of the benzyloxycarbonyl protecting group with other common alternatives, supported by experimental data and detailed protocols to aid researchers in making informed strategic decisions for their synthetic endeavors.
At a Glance: Cbz vs. Key Amine Protecting Groups
The choice of an amine protecting group is often dictated by the overall synthetic strategy, particularly the need for orthogonality—the ability to deprotect one group without affecting another. The Cbz group's unique cleavage by hydrogenolysis sets it apart from the more common acid-labile (Boc) and base-labile (Fmoc) groups.
High, but can be affected by aggregation in long sequences
Generally high, often exceeding 99% per coupling step[1]
Key Advantage
Cleavage under neutral conditions (hydrogenolysis)
Robust and widely used in classic peptide synthesis
Mild deprotection allows for synthesis of sensitive peptides
At a Glance: Benzyloxy (as Benzyl (B1604629) Ether) vs. Key Alcohol Protecting Groups
When the benzyl group is used to protect alcohols as a benzyl ether (Bn), its stability and deprotection characteristics are compared with other prevalent alcohol protecting groups like silyl (B83357) ethers.
Feature
Benzyl (Bn) Ether
tert-Butyldimethylsilyl (TBDMS) Ether
Structure
Deprotection Condition
Catalytic Hydrogenolysis (H₂, Pd/C)
Fluoride Ions (e.g., TBAF), Acid
Stability
Stable to a wide range of acidic and basic conditions
Stable to bases, but labile to acids and fluoride
Orthogonality
Orthogonal to acid- and fluoride-labile groups
Orthogonal to groups removed by hydrogenolysis
Selectivity
Less selective for primary over secondary alcohols
High selectivity for primary alcohols due to steric bulk[2]
Key Advantage
Robust stability for multi-step synthesis
Tunable stability and mild, selective removal
Experimental Data: A Quantitative Comparison
The following tables provide a summary of typical reaction conditions and yields for the protection and deprotection of amines and alcohols with Cbz and its common alternatives.
Table 1: Amine Protection and Deprotection[1][3][4][5]
Protecting Group
Substrate
Protection Conditions
Yield (%)
Deprotection Conditions
Yield (%)
Cbz
Aniline
Cbz-Cl, H₂O, rt, 10-20 min
90-95
10% Pd/C, H₂ (1 atm), MeOH, rt
>95
Boc
Benzylamine
Boc₂O, Et₃N, THF, rt
>95
TFA/DCM (1:1), rt, 1-2 h
>95
Fmoc
Glycine
Fmoc-OSu, NaHCO₃, Dioxane/H₂O, rt, 2-4 h
~90
20% Piperidine in DMF, rt, 10-20 min
Quantitative
Table 2: Alcohol Protection and Deprotection[2][6][7]
Protecting Group
Substrate
Protection Conditions
Yield (%)
Deprotection Conditions
Yield (%)
Benzyl (Bn)
Primary Alcohol
BnBr, NaH, THF, 0 °C to rt
>90
10% Pd/C, H₂ (1 atm), EtOH, rt
>95
TBDMS
Primary Alcohol
TBDMS-Cl, Imidazole, DMF, rt
>95
TBAF, THF, rt
>95
Signaling Pathways and Experimental Workflows
The strategic application of protecting groups is best illustrated in the context of multi-step synthetic workflows, such as Solid-Phase Peptide Synthesis (SPPS). The choice between Fmoc and Boc strategies, for instance, dictates the entire workflow, including the selection of side-chain protecting groups and the final cleavage from the solid support.
Navigating the Safe Disposal of 3-(Benzyloxy)oxan-4-one: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essent...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3-(Benzyloxy)oxan-4-one (CAS No. 1351450-56-0), ensuring compliance and minimizing risk.
Immediate Safety and Hazard Profile
3-(Benzyloxy)oxan-4-one is a solid organic compound that requires careful handling.[1][2] Based on available safety data, this chemical presents several hazards that directly inform disposal protocols.[3]
Hazard Category
GHS Hazard Statement
Description
Acute Toxicity (Oral)
H302
Harmful if swallowed.
Skin Corrosion/Irritation
H315
Causes skin irritation.
Serious Eye Damage/Irritation
H319
Causes serious eye irritation.
Specific Target Organ Toxicity
H335
May cause respiratory irritation.
This data is compiled from publicly available safety information.[3]
Due to these hazards, 3-(Benzyloxy)oxan-4-one and its containers must be treated as hazardous waste.[4] Discharge into the environment, including down the drain, must be strictly avoided.[4][5]
Step-by-Step Disposal Protocol
The following procedure outlines the approved method for disposing of 3-(Benzyloxy)oxan-4-one and associated contaminated materials. This process is designed to be followed within a laboratory setting operating under standard environmental health and safety (EHS) guidelines.
1. Personal Protective Equipment (PPE) and Preparation:
Before handling the waste, ensure you are wearing appropriate PPE, including safety glasses or a face shield, a lab coat, and chemical-resistant gloves.[6]
Conduct all waste handling within a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[6]
Prepare a designated hazardous waste container. This container must be chemically compatible with 3-(Benzyloxy)oxan-4-one, in good condition, and have a secure, leak-proof lid.[7][8] Plastic containers are often preferred over glass to minimize the risk of breakage.[9]
2. Waste Collection and Segregation:
Solid Waste: Carefully transfer the solid 3-(Benzyloxy)oxan-4-one into the designated hazardous waste container using a scoop or spatula. Avoid creating dust.[6][10]
Contaminated Labware: Any items heavily contaminated with the compound, such as gloves, weigh boats, or pipette tips, should also be placed in the hazardous waste container.[5] Do not dispose of these items in the regular trash.[5]
Solutions: If 3-(Benzyloxy)oxan-4-one is in a solvent, it must be collected as liquid hazardous waste. Do not pour any organic solvents down the drain.[5]
Segregation: It is critical to segregate waste streams. Do not mix 3-(Benzyloxy)oxan-4-one waste with incompatible materials. For instance, keep it separate from strong acids, bases, or oxidizing agents to prevent dangerous reactions.[8]
3. Container Labeling and Storage:
Label the hazardous waste container clearly and accurately. The label must include the words "Hazardous Waste," the full chemical name "3-(Benzyloxy)oxan-4-one," and the approximate quantity.[9] Do not use abbreviations or chemical formulas.[9]
The label should also include the date of waste generation and the name of the principal investigator or research group.[9]
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][11] This area should be away from general traffic and incompatible materials. Keep the container closed at all times except when adding waste.[7][8]
4. Disposal of Empty Containers:
An "empty" container that held 3-(Benzyloxy)oxan-4-one must be properly decontaminated before being discarded in the regular trash or recycling.
To decontaminate, triple-rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol) that can dissolve the chemical residue.[7][12]
The rinsate from this cleaning process is considered hazardous waste and must be collected in a separate, appropriately labeled hazardous waste container for organic solvent waste.[7]
After rinsing, allow the container to air-dry completely in a fume hood.[12] Once dry and free of residue, deface or remove the original hazard labels before disposal.[12]
5. Arranging for Final Disposal:
Once the waste container is full or ready for removal, coordinate with your institution's Environmental Health and Safety (EHS) office for pickup.[9][11]
Follow your institution's specific procedures for requesting a waste pickup, which may involve submitting an online form or contacting the EHS office directly.[9][11]
The final disposal must be conducted through an approved hazardous waste disposal plant.[4][13]
Disposal Workflow Diagram
The logical flow for the proper disposal of 3-(Benzyloxy)oxan-4-one is illustrated below. This workflow ensures that all safety and regulatory steps are followed sequentially.
Caption: Disposal workflow for 3-(Benzyloxy)oxan-4-one.